Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKSTALXWONXOD-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid: A Chiral Building Block for Advanced Drug Discovery
This guide provides a comprehensive technical overview of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid, a specialized chiral building block pivotal in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and strategic applications of this versatile intermediate, moving beyond a simple datasheet to offer field-proven insights into its practical use.
Introduction: The Strategic Value of a Multifunctional Intermediate
This compound (CAS No. 269396-71-6) is a non-proteinogenic β-amino acid derivative. Its value in organic synthesis and drug discovery stems from the unique combination of four key structural features:
-
A Stereodefined Center: The (R)-configuration at the C3 position provides a fixed stereochemical anchor, which is critical for achieving selectivity and potency in chiral drug candidates.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the amine is a robust yet readily cleavable protecting group. Its stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid), makes it ideal for multi-step synthetic sequences like solid-phase peptide synthesis (SPPS).[1][2]
-
A Carboxylic Acid Moiety: This functional group serves as a handle for amide bond formation, esterification, or other derivatizations, enabling the linkage of the building block to other molecular scaffolds.
-
An Iodinated Phenyl Ring: The iodine atom at the para-position of the phenyl ring is the compound's most strategic feature for molecular diversification. It serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a vast array of substituents.[3][4][5]
This combination makes the molecule a powerful intermediate for constructing complex, biologically active molecules with precise control over stereochemistry and molecular architecture.
Core Chemical and Physical Properties
Accurate characterization of a synthetic building block is fundamental to its successful application. The physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 269396-71-6 | [6][7][8][9] |
| Molecular Formula | C₁₅H₂₀INO₄ | [6][8][9] |
| Molecular Weight | 405.23 g/mol | [6][8][9] |
| Appearance | Off-white to slight yellow solid | [7] |
| Purity | Typically ≥96% | [6] |
| Predicted Boiling Point | 492.2 °C at 760 mmHg | [8] |
| Predicted Density | 1.516 g/cm³ | [8] |
| Melting Point | Not available. For comparison, the bromo-analog melts at 144-146 °C. | [10] |
| Storage Conditions | 2-8°C, in a dry, cool, and well-ventilated place. | [11] |
Spectroscopic Characterization: A Self-Validating System
While a specific experimental spectrum for this exact compound is not publicly available, the expected NMR and mass spectrometry data provide a clear fingerprint for identity and purity confirmation.
¹H NMR Spectroscopy (Expected)
A proton NMR spectrum (typically in CDCl₃ or DMSO-d₆) would exhibit characteristic signals:
-
Boc Group: A sharp singlet at approximately 1.4 ppm, integrating to 9 protons.
-
Aliphatic Protons: A series of multiplets between 2.4 and 3.0 ppm for the CH₂ protons adjacent to the phenyl ring and the carboxylic acid, and a multiplet around 4.0-4.3 ppm for the chiral CH proton.
-
Aromatic Protons: Two distinct doublets in the aromatic region (approx. 7.0-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the iodine atom will be further downfield.
-
Amine and Carboxylic Acid Protons: A broad singlet for the NH proton (variable, ~5.0-6.0 ppm) and a very broad singlet for the COOH proton (>10 ppm), which may not always be observed depending on the solvent and concentration.
¹³C NMR Spectroscopy (Expected)
The carbon spectrum would show distinct resonances for each carbon environment:
-
Boc Group: Resonances around 28 ppm (for the three CH₃ carbons) and 80 ppm (for the quaternary carbon).
-
Aliphatic Carbons: Signals in the 35-55 ppm range.
-
Aromatic Carbons: Four signals in the aromatic region (~120-140 ppm), with the carbon bearing the iodine atom (C-I) appearing at a characteristic upfield shift (~90-95 ppm) compared to the other substituted aromatic carbon.
-
Carbonyl Carbons: Two signals in the downfield region, one around 155 ppm for the Boc carbonyl and another around 175 ppm for the carboxylic acid carbonyl.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) would readily confirm the molecular weight. In negative ion mode, the [M-H]⁻ ion would be observed at approximately m/z 404.0. In positive ion mode, adducts such as [M+H]⁺ (m/z 406.0) or [M+Na]⁺ (m/z 428.0) would be expected. The isotopic pattern of iodine would not be prominent as it is monoisotopic.
Synthesis Protocol: A Validated Workflow
The synthesis of this compound is typically achieved in two main stages: the synthesis of the chiral β-amino acid core followed by N-protection. The following protocol is a representative methodology based on established chemical principles.[1][12][13]
Workflow Diagram: Synthesis of this compound
Caption: A two-stage synthetic workflow for the target compound.
Step-by-Step Methodology: N-Boc Protection
This protocol details the second stage, which is the most common requirement for application scientists.
-
Reagent Preparation:
-
Dissolve (R)-3-amino-4-(4-iodophenyl)butyric acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) to the solution and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
-
Reaction Execution:
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.
-
Add the Boc₂O solution dropwise to the cooled amino acid solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C. Causality Note: Slow addition and temperature control are critical to prevent the hydrolysis of Boc anhydride and minimize side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.
-
-
Workup and Isolation:
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane or ethyl acetate to remove any unreacted Boc₂O and other organic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1M HCl or citric acid. The product should precipitate as a solid. Self-Validation: The formation of a precipitate upon acidification confirms the presence of the carboxylic acid product, which is insoluble in acidic aqueous media.
-
Stir the resulting slurry in the ice bath for 1-2 hours to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Dry the product under vacuum at a temperature not exceeding 40 °C.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Core Applications in Medicinal Chemistry: The Suzuki-Miyaura Coupling
The primary utility of the iodo-phenyl moiety is its participation in palladium-catalyzed cross-coupling reactions. This allows for the late-stage diversification of drug intermediates, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. The Suzuki-Miyaura reaction is a prime example.[4][5][14]
Workflow Diagram: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling reaction workflow.
Exemplary Protocol: Synthesis of a Biphenyl Derivative
-
Reaction Setup:
-
To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Causality Note: The inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
-
-
Reaction Execution:
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water, via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
-
Safety, Handling, and Storage
As a fine chemical intermediate, this compound requires standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C. Keep away from strong oxidizing agents and strong acids (except for deprotection).
Conclusion
This compound is more than a simple amino acid derivative; it is a strategically designed building block that offers synthetic chemists precise control over chirality and a powerful handle for molecular elaboration via cross-coupling chemistry. Its robust Boc protection scheme and reactive iodide make it an invaluable asset in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. Understanding its properties and the causality behind its reaction protocols enables researchers to leverage its full potential in accelerating drug discovery programs.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Boc-(R)-3-amino-4-(4-iodophenyl)-butyric acid, CasNo.269396-71-6 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 8. americanelements.com [americanelements.com]
- 9. sinfoobiotech.com [sinfoobiotech.com]
- 10. echemi.com [echemi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 13. (S)-3-(Boc-amino)-4-phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Keywords: 1H NMR, Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid, Chemical Shift, Coupling Constant, Diastereotopic Protons, NMR Spectroscopy
An In-Depth Technical Guide to the 1H NMR Spectrum of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR data of this specific molecule. We will explore the expected chemical shifts, coupling constants, and integration values for each proton environment. Furthermore, this guide will present a detailed experimental protocol, data interpretation strategies, and visual aids to facilitate a thorough understanding of the molecule's structural features as revealed by ¹H NMR spectroscopy.
Introduction: The Significance of this compound
This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. The presence of a Boc-protecting group, a chiral center, and a para-substituted iodophenyl moiety makes it a versatile intermediate for constructing more complex molecules. The tert-butoxycarbonyl (Boc) group provides a stable yet readily cleavable protection for the amine, essential for controlled, sequential reactions in peptide synthesis and other complex organic transformations.[1] The stereochemistry at the C3 position is crucial for the biological activity of many target molecules, and the iodophenyl group offers a site for further functionalization through cross-coupling reactions.
Given its structural complexity, ¹H NMR spectroscopy is an indispensable tool for its characterization, allowing for the unambiguous confirmation of its structure and stereochemical integrity. This guide will serve as a detailed reference for the analysis of its ¹H NMR spectrum.
Foundational Principles: ¹H NMR Spectroscopy in Structural Elucidation
¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the behavior of hydrogen nuclei (protons) in a magnetic field. The key parameters obtained from a ¹H NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies.[2] Electronegative atoms and unsaturated groups tend to "deshield" nearby protons, shifting their signals downfield (to higher ppm values).[2]
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.[3]
-
Multiplicity (Splitting Pattern): This arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling). The number of peaks in a signal (e.g., singlet, doublet, triplet) provides information about the number of adjacent protons.
-
Coupling Constant (J): This is the distance between the peaks in a split signal, measured in Hertz (Hz). It provides information about the dihedral angle between coupled protons and the nature of the chemical bonds connecting them.
A thorough analysis of these parameters allows for the complete assignment of all proton signals in the spectrum, thereby confirming the molecule's structure.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and carefully executed experimental procedure is paramount.
3.1. Sample Preparation
-
Solvent Selection: A deuterated solvent is used to avoid large solvent signals in the spectrum.[4] Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its good dissolving power and relatively inert nature. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), which may be necessary if solubility in CDCl₃ is limited. It is important to note that the chemical shifts of labile protons, such as the N-H and COOH protons, are highly dependent on the solvent.[5][6][7][8][9]
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for a high-resolution spectrum on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard and its signal is set to 0.0 ppm to calibrate the chemical shift axis.[4][10]
3.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Pulse Angle: A 30-45 degree pulse angle is often used to ensure a good signal-to-noise ratio without saturating the signals.
-
-
Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm.
-
Integration: The integral of each signal is determined.
-
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each of the non-equivalent protons in the molecule.
4.1. Predicted ¹H NMR Spectrum and Signal Assignments
The following table summarizes the expected chemical shifts, multiplicities, and integrations for the protons in this compound.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc Group (-C(CH₃)₃) | 1.4 - 1.5 | Singlet | 9H |
| Methylene Protons (-CH₂COOH) | 2.4 - 2.6 | Multiplet | 2H |
| Benzylic Protons (-CH₂-Ar) | 2.8 - 3.0 | Multiplet | 2H |
| Methine Proton (-CH-NH) | 4.0 - 4.2 | Multiplet | 1H |
| Amide Proton (-NH-Boc) | 5.0 - 5.5 | Broad Doublet | 1H |
| Aromatic Protons (Ar-H) | 7.0 - 7.2 | Doublet | 2H |
| Aromatic Protons (Ar-H) | 7.5 - 7.7 | Doublet | 2H |
| Carboxylic Acid Proton (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |
4.2. Detailed Rationale for Signal Assignments
-
Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp, intense singlet in a relatively upfield and uncongested region of the spectrum, typically around 1.4-1.5 ppm.[5][11] This signal is a key diagnostic peak for the presence of the Boc protecting group.
-
Aromatic Protons (Ar-H): The para-substituted iodophenyl group will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region (around 7.0-8.0 ppm).[12][13] The protons ortho to the iodine atom will be at a slightly different chemical shift than the protons meta to the iodine. The protons closer to the electron-withdrawing iodine will be shifted further downfield.
-
Aliphatic Chain Protons (-CH₂-CH-CH₂-):
-
Methine Proton (-CH-NH): This proton is adjacent to the nitrogen atom and the chiral center. It is expected to be a multiplet due to coupling with the adjacent methylene protons. Its chemical shift will be in the range of 4.0-4.2 ppm.
-
Methylene Protons (-CH₂COOH): These protons are adjacent to the carboxylic acid group and the chiral center. They are diastereotopic, meaning they are chemically non-equivalent, and may exhibit different chemical shifts and couple with each other (geminal coupling) as well as the adjacent methine proton (vicinal coupling).[14][15] This will result in a complex multiplet around 2.4-2.6 ppm.
-
Benzylic Protons (-CH₂-Ar): These protons are also diastereotopic due to the adjacent chiral center.[14][15][16] They will couple with each other and the methine proton, leading to a complex multiplet in the range of 2.8-3.0 ppm.[12][13]
-
-
Labile Protons (-NH-Boc and -COOH):
-
Amide Proton (-NH-Boc): The chemical shift of the N-H proton is variable and dependent on solvent, concentration, and temperature.[5][17] It is expected to appear as a broad doublet (due to coupling with the adjacent methine proton) between 5.0 and 5.5 ppm. In the presence of D₂O, this signal will disappear due to proton-deuterium exchange.
-
Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically between 10.0 and 12.0 ppm.[10][18] This signal will also exchange with D₂O.
-
Visualizing the Structure and Workflow
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information that is crucial for its structural verification. By carefully analyzing the chemical shifts, integration values, and coupling patterns, one can confidently assign each proton in the molecule. The characteristic signals of the Boc group, the para-substituted aromatic ring, and the diastereotopic protons of the aliphatic chain all contribute to a unique spectral fingerprint. This guide provides a robust framework for researchers to approach the acquisition and interpretation of the ¹H NMR spectrum of this important synthetic intermediate, ensuring the quality and integrity of their materials for downstream applications in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. orgchemboulder.com [orgchemboulder.com]
A Technical Guide to the Biological Activity of Boc-(R)-3-amino-4-(4-iodophenyl)-butyric Acid Derivatives
Abstract
Boc-(R)-3-amino-4-(4-iodophenyl)-butyric acid is a chiral building block of significant interest in medicinal chemistry. Its unique structure, featuring a protected amine, a carboxylic acid, a defined stereocenter, and an iodinated phenyl ring, makes it a versatile scaffold for the synthesis of diverse and potent biologically active molecules. The iodine atom serves as a crucial handle for carbon-carbon bond-forming reactions, enabling extensive structural modifications and the exploration of structure-activity relationships (SAR). This guide provides an in-depth analysis of the primary derivative classes originating from this scaffold, focusing on their synthesis, biological targets, mechanisms of action, and the experimental protocols used for their evaluation. We will explore its pivotal role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes, integrin αvβ3 antagonists for anti-angiogenic cancer therapy, and its structural relationship to GABA receptor modulators.
The Core Scaffold: A Platform for Therapeutic Innovation
The title compound, Boc-(R)-3-amino-4-(4-iodophenyl)-butyric acid, is not itself a therapeutic agent but rather a high-value intermediate. Its utility stems from several key structural features:
-
Protected Amine (Boc group): The tert-butyloxycarbonyl (Boc) group provides robust protection of the amine, preventing unwanted side reactions. It is stable under various reaction conditions yet can be removed cleanly under acidic conditions, allowing for subsequent modification.
-
Chiral Center: The (R)-configuration at the 3-position is crucial for the stereospecific interactions required for high-affinity binding to many biological targets.
-
Carboxylic Acid: This functional group provides a point for amide bond formation, esterification, or reduction, enabling the creation of diverse libraries of compounds.
-
Iodophenyl Moiety: This is arguably the most versatile feature. The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide array of substituents to probe the binding pockets of target proteins. A related analogue, Boc-(R)-3-Amino-4-(4-bromophenyl)-butyric Acid, offers similar reactivity for cross-coupling reactions.[1]
These features make the scaffold a cornerstone for developing molecules that can precisely interact with complex biological systems.
Key Derivative Classes and Biological Activities
Derivatives of Boc-(R)-3-amino-4-(4-iodophenyl)-butyric acid have shown significant promise in three primary therapeutic areas.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The most prominent application of this scaffold is in the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents known as "gliptins" used for the treatment of type 2 diabetes.[2]
-
Mechanism of Action: DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] By inhibiting DPP-IV, these drugs prolong the activity of incretins.[4][6] This leads to a glucose-dependent increase in insulin secretion, suppression of glucagon release, and ultimately, a reduction in blood glucose levels with a low risk of hypoglycemia.[2][4][7]
-
Synthesis & SAR: The trifluorophenyl derivative, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)-butyric acid, is a key intermediate in the synthesis of Sitagliptin, the first DPP-IV inhibitor approved by the FDA.[8][9][10] The synthesis involves coupling the β-amino acid core with a triazolopiperazine moiety.[5] The trifluorophenyl group fits into a key hydrophobic pocket (the S1 pocket) of the DPP-IV enzyme, contributing significantly to the inhibitor's high affinity and potency.[5]
Integrin αvβ3 Antagonists
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is of particular interest in oncology because its expression is significantly upregulated on activated endothelial cells during angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[11][12]
-
Mechanism of Action: Antagonists of αvβ3 block the binding of extracellular matrix (ECM) proteins (like vitronectin and fibronectin) containing the Arg-Gly-Asp (RGD) sequence.[13] This disruption of ligation prevents endothelial cell adhesion, migration, and survival, ultimately inhibiting angiogenesis.[11][13][14] Blocking this pathway can induce apoptosis (programmed cell death) in angiogenic endothelial cells, effectively starving the tumor of its blood supply.[13][14] The signaling cascade downstream of αvβ3 ligation involves the activation of kinases such as Focal Adhesion Kinase (FAK) and Src, leading to the activation of the Ras/MAP kinase pathway, which is critical for cell proliferation and survival.[13][15]
-
Synthesis & SAR: The iodo- or bromo-phenyl group of the core scaffold is used to introduce RGD-mimetic functionalities via cross-coupling reactions. These derivatives are designed to fit into the RGD-binding pocket on the integrin, with the carboxylic acid moiety often interacting with a key metal ion in the receptor's binding site.
GABA Receptor Ligand Analogs
The core structure of 3-amino-4-phenylbutyric acid is an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. GABA exerts its effects through two main receptor types: ionotropic GABA-A receptors and metabotropic GABAB receptors.
-
Mechanism of Action: GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation, mediate slow and sustained inhibitory signals.[16][17] They couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, the activation of inwardly-rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[16][18] These actions collectively reduce neuronal excitability and inhibit neurotransmitter release.[16][18] Some studies also suggest GABAB receptor activation can promote neuronal survival through transactivation of other receptor pathways, like the IGF-1 receptor, leading to activation of the PI3K/Akt survival pathway.[19]
-
Potential Applications: While less explored than the other classes, derivatives of the core scaffold could be synthesized to create novel GABAB receptor agonists or antagonists. By modifying the phenyl ring, researchers can alter the compound's lipophilicity, metabolic stability, and binding affinity, potentially leading to new therapeutics for conditions like spasticity, anxiety, or epilepsy.
Mechanistic Pathways & Visualizations
DPP-IV Inhibition Pathway
DPP-IV inhibitors prevent the degradation of incretin hormones GLP-1 and GIP. This enhances their downstream effects on glucose homeostasis.
Caption: Mechanism of DPP-IV Inhibition for Glucose Control.
Integrin αvβ3 Pro-Angiogenic Signaling
Integrin αvβ3 signaling is crucial for the survival and proliferation of endothelial cells during angiogenesis. Antagonists disrupt this pathway.
Caption: Integrin αvβ3 Signaling Pathway in Angiogenesis.
Experimental Protocols
Protocol: Suzuki Cross-Coupling for Derivative Synthesis
This protocol describes a general method for modifying the iodo-phenyl scaffold to create diverse derivatives.
Rationale: The Suzuki coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds. It is chosen for its tolerance of various functional groups present in the core scaffold (Boc-amine, carboxylic acid) and the broad availability of boronic acids, allowing for the introduction of numerous aryl and heteroaryl moieties.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Boc-(R)-3-amino-4-(4-iodophenyl)-butyric acid (1.0 eq).
-
Addition of Boronic Acid: Add the desired aryl boronic acid (1.2 - 1.5 eq).
-
Catalyst and Base: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).
-
Solvent: Add a solvent system, such as a 3:1 mixture of Toluene and Ethanol. The solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 10 mL per mmol of starting material).
-
Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General Workflow for Suzuki Cross-Coupling.
Protocol: In Vitro DPP-IV Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory potency (IC₅₀) of synthesized compounds against the DPP-IV enzyme.
Rationale: This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of DPP-IV. It uses a synthetic substrate (Gly-Pro-AMC) that releases a fluorescent product (AMC) upon cleavage by the enzyme. The reduction in fluorescence in the presence of an inhibitor is proportional to its potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) with additives like NaCl and EDTA.
-
Enzyme Solution: Prepare a stock solution of recombinant human DPP-IV enzyme in assay buffer.
-
Substrate Solution: Prepare a stock solution of Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) in DMSO.
-
Inhibitor Solutions: Prepare a serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 1 mM). Sitagliptin should be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 2 µL of the inhibitor solution (or DMSO for control wells).
-
Add 20 µL of the DPP-IV enzyme solution to all wells except the "no enzyme" blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Data Summary & Structure-Activity Relationships
The following table summarizes hypothetical data for derivatives based on published research trends, illustrating potential structure-activity relationships (SAR).
| Compound | R-Group (at 4-position of phenyl ring) | Target | Activity (IC₅₀ / Kᵢ) | Key SAR Insight |
| Derivative 1 (Sitagliptin-like) | 2,4,5-Trifluorophenyl (via direct synthesis) | DPP-IV | 18 nM | The trifluoromethyl groups provide strong hydrophobic and electronic interactions within the S1 pocket of DPP-IV, significantly enhancing potency.[5] |
| Derivative 2 | Phenyl (via Suzuki coupling) | Integrin αvβ3 | 500 nM | A simple phenyl group provides a baseline affinity. Lacks the key interactions for high potency. |
| Derivative 3 | 3-(Guanidinomethyl)phenyl | Integrin αvβ3 | 15 nM | The guanidinium group mimics the side chain of Arginine in the RGD peptide, forming critical salt-bridge interactions in the binding site. |
| Derivative 4 | 4-Methoxyphenyl | GABAB Receptor | 2 µM | The methoxy group increases lipophilicity, potentially enhancing brain penetration and providing favorable interactions within the receptor. |
| Derivative 5 | 4-Chlorophenyl | GABAB Receptor | 5 µM | A simple halogen substitution can modulate electronic properties and binding, but may not be optimal. |
Conclusion and Future Perspectives
Boc-(R)-3-amino-4-(4-iodophenyl)-butyric acid and its analogs are powerful and versatile scaffolds in modern drug discovery. The ability to perform late-stage functionalization via cross-coupling reactions on the iodophenyl ring provides a robust platform for generating extensive libraries of compounds for SAR studies. The demonstrated success in developing potent DPP-IV inhibitors like Sitagliptin highlights the scaffold's value. Future work will likely focus on expanding its application in oncology through the development of next-generation integrin antagonists and exploring its untapped potential in neuroscience for creating novel GABAB receptor modulators. The combination of its stereodefined core and modifiable aromatic ring ensures its continued relevance in the pursuit of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. (PDF) Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors (2014) | Erin E. Mulvihill | 506 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 7. droracle.ai [droracle.ai]
- 8. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 11. αv Integrins in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
- 19. jneurosci.org [jneurosci.org]
The Strategic Deployment of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid: A Chiral Cornerstone for Advanced Pharmaceutical Synthesis
Abstract
In the landscape of modern drug discovery and development, the precise construction of stereochemically defined molecules is paramount to achieving desired therapeutic outcomes. Chiral building blocks serve as the foundational elements in this endeavor, enabling the synthesis of complex active pharmaceutical ingredients (APIs) with high enantiomeric purity. This guide provides an in-depth technical overview of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid, a sophisticated chiral building block of significant value in medicinal chemistry. We will explore its synthesis, inherent chemical properties, and strategic applications, with a focus on the causality behind its use in constructing advanced molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this versatile intermediate in their synthetic strategies.
Introduction: The Imperative of Chirality in Drug Design
Chirality is a fundamental property of many biological molecules, and as such, the interaction between a drug and its biological target is often highly dependent on the three-dimensional arrangement of atoms.[1] Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Consequently, the use of enantiomerically pure chiral building blocks is not merely a preference but a necessity in the synthesis of safe and effective medicines.[2]
This compound is a non-natural β-amino acid derivative that embodies the key features of a high-value chiral building block. Its structure incorporates:
-
A tert-butyloxycarbonyl (Boc) protecting group on the amine, which allows for controlled and sequential reactions in multi-step syntheses.[3]
-
A defined (R)-stereocenter at the β-position, which introduces the desired chirality into the target molecule.
-
A 4-iodophenyl moiety , which serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity.
This unique combination of features makes it a strategic intermediate in the synthesis of a range of complex molecules, particularly those targeting indications where precise molecular architecture is critical for efficacy.
Synthesis and Physicochemical Properties
The synthesis of this compound and its analogues is a critical aspect of its utility. While specific, peer-reviewed synthesis protocols for this exact iodo-analogue are not widely published, the synthesis of structurally similar compounds, such as the trifluoro-analogue used in the preparation of DPP-IV inhibitors, provides a well-documented and analogous pathway.
Representative Synthesis of a Boc-(R)-3-amino-4-(aryl)-butyric Acid Analogue
A common approach to synthesizing this class of compounds involves the asymmetric hydrogenation of a suitable precursor. For instance, the synthesis of (R)-3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, an intermediate for the DPP-IV inhibitor Sitagliptin, is well-documented in the patent literature and serves as an excellent model.[4]
Experimental Protocol: Synthesis of (R)-3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid [4]
-
Preparation of the Precursor: A suitable enamine precursor is synthesized from 2,4,5-trifluorophenylacetic acid.
-
Asymmetric Hydrogenation: The enamine is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium-based catalyst with a chiral ligand) to establish the (R)-stereocenter.
-
Boc Protection: The resulting amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.
-
Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid to yield the final product.
The causality behind these steps is clear: the asymmetric hydrogenation is the key step for introducing chirality with high enantiomeric excess, while the Boc protecting group is essential for preventing unwanted side reactions of the amine in subsequent synthetic transformations.
Diagram: Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of Boc-(R)-3-amino-4-(aryl)-butyric acids.
Physicochemical Properties
| Property | Value (Estimated/Analogous) | Significance |
| Molecular Formula | C₁₅H₂₀INO₄ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 405.23 g/mol | Important for stoichiometric calculations in chemical reactions. |
| Appearance | White to off-white solid | A basic physical characteristic for identification and quality control. |
| Melting Point | ~144-146 °C (based on bromo-analogue)[3] | A key indicator of purity. A sharp melting point range suggests high purity. |
| Solubility | Soluble in organic solvents like methanol, DMSO, and ethyl acetate. | Knowledge of solubility is critical for choosing appropriate reaction and purification solvents. |
| Storage | Store at 2-8°C, protected from light and moisture. | Ensures the long-term stability and integrity of the compound. |
Strategic Applications in Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block. The 4-iodophenyl group is a particularly attractive feature for medicinal chemists, as it serves as a precursor for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom on the phenyl ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This allows for the introduction of a wide array of substituents at this position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
3.1.1. The Suzuki Coupling: Building Biaryl Scaffolds
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and an organoboron compound. By employing this compound in a Suzuki coupling, a second aryl or heteroaryl ring can be introduced, leading to the formation of complex biaryl structures that are common motifs in many biologically active molecules.
Diagram: Suzuki Coupling Workflow
Caption: Suzuki coupling of the title compound to form biaryl derivatives.
3.1.2. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is particularly valuable for introducing rigid alkynyl linkers into a molecule, which can be used to probe binding pockets of proteins or to serve as precursors for further transformations.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reactant Preparation: To a solution of this compound in a suitable solvent (e.g., THF or DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).
-
Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired alkynylated product.
The causality for using a copper(I) co-catalyst is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex in the catalytic cycle.
Incorporation into Peptides and Peptidomimetics
As a protected amino acid, this compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting iodinated peptides can then be further modified via cross-coupling reactions, or the iodine atom can be used as a heavy atom for X-ray crystallography studies or as a site for radiolabeling.
Conclusion: A Versatile Tool for Drug Discovery
This compound stands as a testament to the power of rational design in chemical synthesis. Its combination of a protected amine, a defined stereocenter, and a versatile synthetic handle in the form of an iodinated phenyl ring makes it an invaluable asset for medicinal chemists. By providing a reliable means of introducing chirality and a site for diversification, this building block accelerates the discovery and development of novel therapeutics. The principles and protocols outlined in this guide are intended to empower researchers to fully leverage the potential of this and similar chiral intermediates in their quest for the next generation of medicines.
References
- 1. WO2006104356A1 - Dipeptidyl peptidase-iv inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2016204376A1 - Novel intermediates for preparing dpp-iv inhibitors, preparing method thereof and preparing method of dpp-iv inhibitors using the same - Google Patents [patents.google.com]
- 4. waltersport.com [waltersport.com]
Solubility of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid in organic solvents
An In-depth Technical Guide to the Solubility of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary pharmaceutical synthesis. The document delineates the theoretical principles governing its solubility, offers practical, step-by-step protocols for empirical determination, and presents a curated discussion on the implications of its solubility profile in drug development. By integrating fundamental chemical principles with actionable laboratory methods, this guide serves as an essential resource for researchers engaged in the synthesis, purification, and formulation of related active pharmaceutical ingredients (APIs).
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It profoundly influences the efficiency of synthetic routes, the feasibility of purification techniques, and the ultimate bioavailability of the final drug product.[1] this compound, a chiral amino acid derivative, is a vital intermediate in the synthesis of various therapeutic agents. Its structure, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group, a lipophilic iodophenyl moiety, and a polar amino acid backbone, presents a unique and complex solubility profile. Understanding and predicting its behavior in various organic solvents is paramount for process optimization, ensuring high yields, and maintaining purity. This guide aims to provide a deep dive into the solubility of this specific compound, moving from theoretical underpinnings to practical laboratory application.
Theoretical Framework: Deconstructing the Molecular Architecture
The solubility of this compound is a direct consequence of the interplay between its distinct structural components and the physicochemical properties of the solvent. A qualitative understanding of these interactions is crucial for making informed decisions in the laboratory.
2.1. The Influence of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability and ease of removal under mild acidic conditions.[2] From a solubility perspective, the bulky and hydrophobic nature of the tert-butyl moiety significantly diminishes the compound's affinity for aqueous media, rendering it poorly soluble in water.[3] Conversely, it enhances solubility in a range of nonpolar and moderately polar organic solvents.[2][3]
2.2. The Phenylalanine-derived Core and the Iodo-Substituent
The core of the molecule is derived from phenylalanine, an amino acid with an aromatic phenyl group. This phenyl ring introduces a significant hydrophobic character.[4] The addition of an iodine atom to the para-position of the phenyl ring further increases the molecule's lipophilicity and molecular weight, generally leading to decreased solubility in polar solvents. However, the polarizable nature of the iodine atom can lead to favorable London dispersion forces with certain organic solvents.
2.3. The Polar Amino Acid Backbone
The free carboxylic acid and the protected amino group of the butyric acid chain introduce polarity to the molecule. The carboxylic acid group is capable of acting as a hydrogen bond donor, while the carbonyl oxygen of the Boc group and the carboxylic acid can act as hydrogen bond acceptors. These polar functionalities promote solubility in polar aprotic solvents that can engage in hydrogen bonding.
2.4. The "Like Dissolves Like" Principle in Practice
Based on the molecular structure, we can anticipate the following general solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can effectively solvate both the polar and nonpolar regions of the molecule.[2][3] Chlorinated solvents like Dichloromethane (DCM) are also likely to be effective due to their ability to dissolve Boc-protected amino acids.[2]
-
Moderate Solubility: Expected in esters like ethyl acetate and ethers like tetrahydrofuran (THF), which offer a balance of polarity.[2][3]
-
Low to Negligible Solubility: Expected in highly polar protic solvents like water and in nonpolar aliphatic hydrocarbon solvents like hexane and heptane.
The interplay of these factors is visually summarized in the diagram below:
Caption: Factors influencing the solubility of the target molecule.
Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are valuable, empirical determination of solubility is essential for process development. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in various organic solvents.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility:
Caption: Workflow for experimental solubility determination.
3.3. Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.
-
Add an excess amount of this compound to each vial to ensure a solid phase remains at equilibrium.
-
-
Equilibration:
-
Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation and Sampling:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the compound with known concentrations in a suitable solvent.
-
Generate a calibration curve by injecting the standards into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
3.4. Data Presentation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) |
| Dichloromethane (DCM) | 9.1 | [Experimental Value] |
| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Value] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] |
| Tetrahydrofuran (THF) | 7.6 | [Experimental Value] |
| Ethyl Acetate (EtOAc) | 6.0 | [Experimental Value] |
| Acetonitrile (ACN) | 37.5 | [Experimental Value] |
| Methanol (MeOH) | 32.7 | [Experimental Value] |
| n-Heptane | 1.9 | [Experimental Value] |
Note: The values in this table are placeholders and must be determined experimentally.
Implications for Drug Development
The solubility profile of this compound has significant practical implications across various stages of drug development:
-
Reaction Solvent Selection: A solvent in which the starting materials and reagents are highly soluble will facilitate a homogeneous reaction, leading to faster reaction rates and higher yields.
-
Purification Strategy: Solubility data is crucial for designing crystallization and chromatography-based purification methods. A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal for recrystallization. For chromatography, the choice of mobile phase will be dictated by the compound's solubility.
-
Formulation Development: While this compound is an intermediate, understanding its solubility provides insights into the properties of the final API. Poor solubility in a range of solvents may signal potential challenges in developing a suitable formulation for oral or parenteral administration.
Conclusion
The solubility of this compound is a multifaceted property governed by the interplay of its hydrophobic and polar functionalities. While theoretical considerations provide a valuable framework for predicting its behavior, precise, empirical data is indispensable for process optimization and rational decision-making in a research and development setting. The protocols and principles outlined in this guide offer a robust foundation for scientists and researchers to effectively characterize and leverage the solubility of this important synthetic intermediate.
References
Navigating the Synthesis Landscape: A Technical Safety Guide to Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the safety considerations, handling protocols, and risk mitigation strategies for Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid. As a key building block in pharmaceutical synthesis, a comprehensive understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, scientifically-grounded perspective for the professional researcher.
Compound Profile and Inferred Hazard Assessment
This compound is a non-natural, Boc-protected amino acid derivative. Its structure incorporates three key features that dictate its chemical reactivity and safety profile: a reactive aryl-iodide, a sterically bulky and acid-labile Boc protecting group, and a carboxylic acid moiety.
Analog-Based Hazard Inference:
A safety data sheet for the structurally analogous compound, Boc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid (CAS 331763-75-8) , provides critical hazard information.[1] Given the similar reactivity of aryl-bromides and aryl-iodides, it is scientifically prudent to infer a similar hazard profile. The GHS hazard statements for the bromo-analog are:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Therefore, this compound should be handled as a substance that is irritating to the skin, eyes, and respiratory system until specific toxicological data becomes available.
Contribution of the Aryl-Iodide Moiety:
Organic iodine compounds can present unique hazards. Iodine itself is a strong oxidizing agent and can give off irritating or toxic fumes in a fire.[2][3] While the iodine in the target molecule is covalently bonded, thermal decomposition or certain chemical reactions could release iodine-containing species. Furthermore, organic iodides can be persistent in the environment and may pose a significant safety problem if released.[4]
The Role of the Boc Protecting Group:
The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but is designed to be removed under acidic conditions.[5] This lability means that contact with strong acids will cleave the protecting group, generating isobutylene and carbon dioxide, and exposing the free amine. This reaction itself is not hazardous but is a key chemical property to consider in storage and handling.
Summary of Physicochemical and Hazard Data
| Property | Value / Classification | Source / Rationale |
| Chemical Formula | C₁₅H₂₀INO₄ | Parchem[6] |
| CAS Number | 269396-71-6 | Parchem[6] |
| Physical State | Solid, likely a powder. | Inferred from similar compounds.[7] |
| GHS Hazard Pictogram | Inferred from analog data. | |
| GHS Signal Word | Warning | Inferred from analog data.[1][8] |
| Inferred Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on bromo-analog data.[1][8] |
| Potential Hazards | May release toxic fumes (iodine compounds) upon decomposition.[3] | General toxicology of organic iodides. |
The Self-Validating Safety Workflow: From Receipt to Disposal
A robust safety protocol is a self-validating system where each step confirms the integrity of the next. The following workflow is designed to minimize exposure and mitigate risks associated with handling powdered, irritant-class chemical compounds.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ICSC 0167 - IODINE [chemicalsafety.ilo.org]
- 3. nj.gov [nj.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. parchem.com [parchem.com]
- 7. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 8. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's broad applicability stems from its mild conditions, the stability and low toxicity of its organoboron reagents, and its compatibility with a wide array of functional groups.[5]
This application note provides a detailed protocol for the Suzuki coupling of a functionally rich substrate, Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid . This molecule is of particular interest in drug discovery, combining a chiral amino acid backbone with a reactive aryl iodide handle. The successful coupling of this intermediate with various boronic acids or esters opens a gateway to a diverse library of novel unnatural amino acids, which are valuable building blocks for peptidomimetics and other complex molecular architectures.
The presence of the Boc-protecting group, the free carboxylic acid, and the stereocenter necessitates a carefully optimized protocol to ensure high yields, prevent side reactions such as racemization, and maintain the integrity of all functional groups.[6] This guide will delve into the mechanistic rationale behind the chosen conditions, offering a robust starting point for researchers aiming to incorporate this versatile building block into their synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki coupling mechanism is crucial for troubleshooting and optimizing the reaction. The catalytic cycle, centered around a palladium catalyst, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step, often rate-determining, forms a Pd(II) intermediate.[3] The reactivity of the aryl halide is a critical factor, with iodides being more reactive than bromides or chlorides.[3][4]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][9] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[2]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]
Below is a visualization of the Suzuki-Miyaura catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
The specific structure of the substrate presents several challenges and considerations that must be addressed in the protocol design:
-
Steric Hindrance: While not excessively hindered, the substitution pattern on the phenyl ring and the presence of the amino acid side chain can influence the choice of ligand. Bulky, electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination.[10]
-
Functional Group Compatibility: The Boc-protecting group is generally stable to the basic conditions of the Suzuki coupling. However, overly harsh conditions or prolonged reaction times at high temperatures could lead to its cleavage.[11] The free carboxylic acid can be deprotonated by the base, which may affect its solubility and coordination to the palladium center. In some cases, protection of the carboxylic acid as an ester may be beneficial, but it is often possible to perform the coupling on the free acid.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount for a successful reaction. For aryl iodides, a variety of palladium precursors can be effective. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Buchwald and Fu have developed highly active catalyst systems employing bulky, electron-rich phosphine ligands that are particularly effective for challenging couplings.[12][13]
-
Base and Solvent System: The base is essential for the transmetalation step.[2] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][3] The choice of solvent is also critical, with common options including toluene, dioxane, THF, and DMF, often in the presence of water to facilitate the dissolution of the inorganic base.[3]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid coupling partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 419.23 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 - 1.5 | 1.2 - 1.5 |
| Pd₂(dba)₃ | 915.72 | 0.01 - 0.025 | 0.02 - 0.05 |
| XPhos | 476.65 | 0.04 - 0.10 | 0.04 - 0.10 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | - | - | - |
| Water (degassed) | - | - | - |
Reaction Setup and Execution
The following workflow diagram illustrates the key steps of the experimental procedure:
Caption: A streamlined workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:
-
Reaction Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to the reaction vessel to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.025 equiv), and the ligand, XPhos (0.04-0.10 equiv). The use of pre-catalysts can also be considered for operational simplicity.[11]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract it twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve the chromatography of the carboxylic acid).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a fresh batch of palladium precursor and ligand.- Ensure proper degassing of solvents and thorough purging of the reaction vessel.- Use high-purity starting materials. |
| Protodeboronation of Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature | - Use a more stable boronic ester (e.g., a pinacol ester).[1]- Minimize the amount of water in the solvent system or consider anhydrous conditions with a suitable base.- Optimize the reaction time to avoid prolonged heating after completion. |
| Dehalogenation of Starting Material | - Presence of hydride sources- Catalyst decomposition | - Ensure solvents are free of potential hydride donors.[1]- Use a more robust ligand to stabilize the palladium catalyst.- Lower the reaction temperature if possible. |
| Boc Deprotection | - Reaction temperature is too high- Reaction time is excessive | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex molecules, and with careful consideration of the reaction parameters, it can be successfully applied to functionalized substrates like this compound. The protocol outlined in this application note provides a solid foundation for researchers to explore the synthesis of novel biaryl amino acid derivatives. The key to success lies in the judicious choice of catalyst, ligand, base, and solvent, as well as maintaining a scrupulously inert atmosphere throughout the reaction. By leveraging the principles discussed herein, scientists can efficiently generate diverse molecular scaffolds for applications in drug discovery and beyond.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.researcher.life [discovery.researcher.life]
Application of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid in medicinal chemistry
An In-Depth Guide to the Application of Boc-(R)-3-amino-4-(aryl)-butyric Acids in Medicinal Chemistry
Introduction: The Strategic Value of Chiral β-Amino Acid Scaffolds
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the use of versatile and stereochemically defined building blocks. Among these, protected chiral β-amino acids are of paramount importance. These structures provide a robust framework for constructing complex molecules with precise three-dimensional architectures, a critical feature for achieving high-affinity and selective interactions with biological targets.
This guide focuses on the application of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid and its analogues in medicinal chemistry. The core structure consists of a butyric acid backbone with a chiral center at the β-position, an amine protected by a tert-butyloxycarbonyl (Boc) group, and an aryl group that serves as a key interaction moiety.
While this compound itself is a valuable intermediate, a significant body of scientific literature and industrial application centers on its close analogue, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid . This trifluorinated compound is a crucial intermediate in the industrial synthesis of Sitagliptin, a widely prescribed Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] Due to the extensive and publicly available data, this guide will use the synthesis of Sitagliptin as a primary case study to illustrate the fundamental principles of application. The methodologies and chemical logic are directly transferable to the iodo-analogue and other similar building blocks.
Part I: Deconstructing the Molecular Architecture
The utility of this class of compounds stems from the distinct roles played by each of its constituent parts. Understanding these roles is fundamental to appreciating its strategic importance in synthesis.
The Boc Protecting Group: A Tool for Controlled Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide and medicinal chemistry. Its selection is a deliberate strategic choice for several reasons:
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine.[2] This deprotection occurs without affecting more robust protecting groups or linkages, such as esters or amides.
-
Orthogonality: Its stability under a wide range of other reaction conditions (e.g., basic, hydrogenolysis, nucleophilic attack) allows chemists to perform modifications on other parts of the molecule without disturbing the protected amine. This principle of "orthogonal protection" is a cornerstone of complex molecule synthesis.
-
Improved Solubility: The bulky and lipophilic tert-butyl group often enhances the solubility of intermediates in common organic solvents, facilitating reaction workup and purification.
The (R)-β-Amino Acid Core: Imparting Chirality
Nature overwhelmingly favors α-amino acids, but β-amino acids are powerful tools in drug design. The (R)-configuration at the β-carbon introduces a fixed stereocenter. This is non-negotiable for modern therapeutics, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. Incorporating a pre-defined chiral center from a building block like this one is often more efficient and reliable than establishing that stereochemistry later in a complex synthesis.[3]
The Substituted Phenyl Ring: The Bioactive Interface
The 4-iodophenyl or 2,4,5-trifluorophenyl group is not merely a structural component; it is a critical pharmacophoric element designed to interact with the target protein.
-
Binding Interactions: In the case of Sitagliptin, the 2,4,5-trifluorophenyl moiety fits into the S1 pocket of the DPP-4 enzyme, where it engages in favorable hydrophobic interactions.[4] The specific substitution pattern is crucial for maximizing this binding affinity and, consequently, the drug's potency.
-
Modulating Physicochemical Properties: Halogenation of the phenyl ring significantly impacts the molecule's properties. Fluorine substitution can increase metabolic stability and lipophilicity, which may improve cell membrane permeability.
-
A Handle for Diversification: The iodine atom in This compound is particularly valuable as it serves as a versatile synthetic handle for late-stage diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of a library of analogues.
Part II: Application in Practice - The Synthesis of a DPP-4 Inhibitor
The most well-documented application for this class of building blocks is the synthesis of DPP-4 inhibitors, exemplified by Sitagliptin. DPP-4 is a serine protease that deactivates incretin hormones, which play a role in glucose homeostasis. Inhibiting DPP-4 prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes.[5][]
General Synthetic Workflow
The core strategy involves coupling the chiral β-amino acid with a second key fragment, followed by deprotection and subsequent chemical transformations.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of the carboxylic acid of the building block with an amine partner. The causality behind this protocol is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.
Materials:
-
Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid
-
Amine coupling partner (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][7][8]triazolo[4,3-a]pyrazine)
-
Coupling agent: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or HBTU.
-
Non-nucleophilic base: Diisopropylethylamine (DIEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[5]
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Methodology:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid (1.0 equivalent) in the anhydrous solvent.
-
Reagent Addition: To the solution, add the amine coupling partner (1.0-1.1 equivalents) followed by the coupling agent DEPBT (1.05 equivalents).[5] Expert Insight: DEPBT is chosen here as it is known to be effective in suppressing racemization, a critical consideration when working with chiral molecules.
-
Base Addition: Slowly add DIEA (2.0-2.5 equivalents) to the reaction mixture. The base is essential to neutralize any acidic species and to facilitate the formation of the activated ester.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring (Self-Validation): The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product. The absence of starting material is a key validation point.
-
Workup: Once the reaction is complete, quench the reaction with water. Extract the aqueous phase with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure Boc-protected intermediate.
Protocol 2: Boc Group Deprotection
This protocol removes the Boc protecting group to reveal the primary amine, which is often the final step or a prelude to further functionalization.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Methodology:
-
Dissolution: Dissolve the Boc-protected intermediate (1.0 equivalent) in DCM.
-
Acidification: Cool the solution in an ice bath (0 °C). Slowly add TFA (typically 25-50% v/v in DCM).[7][9] Causality: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the free amine) validates the completion of the deprotection.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in an appropriate solvent and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic. Extract the product with an organic solvent.
-
Purification: The organic layers are combined, dried, and concentrated. The resulting free amine can be used directly or purified further if necessary.
Part III: The Iodo-Analogue as a Platform for Chemical Space Exploration
While the trifluoro-analogue is a direct precursor to a specific drug, This compound offers a powerful platform for drug discovery through diversification. The carbon-iodine bond is a highly versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds.
After incorporating the iodo-phenyl butyric acid scaffold into a core molecule, the iodine atom can be subjected to various cross-coupling reactions to rapidly generate a library of new chemical entities. This late-stage functionalization is a highly efficient strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies.
Data Presentation: Physicochemical Properties
This table summarizes key properties for the iodo-analogue and its widely used trifluoro counterpart.
| Property | This compound | Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid |
| CAS Number | 269396-71-6[10] | 486460-00-8[11] |
| Molecular Formula | C₁₅H₂₀INO₄ | C₁₅H₁₈F₃NO₄[12] |
| Molecular Weight | 405.23 g/mol | 333.31 g/mol [12] |
| Appearance | White to Off-White Solid | White to Yellow Solid[11] |
| Primary Application | Chiral building block, intermediate for synthesis | Key intermediate for Sitagliptin[1][11] |
Conclusion
This compound and its analogues are not merely chemical reagents; they are sophisticated tools for the rational design of chiral therapeutics. The strategic placement of a Boc-protecting group, a defined stereocenter, and a functionalized aryl ring provides medicinal chemists with a powerful starting point for synthesis. As demonstrated by the industrial-scale synthesis of Sitagliptin, these building blocks enable the efficient and stereocontrolled construction of complex, high-value active pharmaceutical ingredients. Furthermore, the presence of a synthetically versatile handle like an iodine atom transforms the building block into a platform for discovery, allowing for the systematic exploration of chemical space to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.
References
- 1. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. chempep.com [chempep.com]
- 10. parchem.com [parchem.com]
- 11. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 12. Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid | C15H18F3NO4 | CID 21911205 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: A Chiral Building Block of Strategic Importance
In the landscape of modern pharmaceutical development, the efficient construction of stereochemically complex molecules is paramount. Chiral β-amino acids, in particular, are privileged scaffolds found in numerous bioactive compounds. Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid (CAS No. 269396-71-6) emerges as a highly valuable intermediate for researchers and drug development professionals. Its structure combines three key features that make it a strategic asset in API synthesis:
-
A Pre-installed Chiral Center: The (R)-configuration at the C3 position provides a crucial stereochemical foundation, saving multiple steps and complex purification challenges that would arise from resolving a racemic mixture later in a synthetic sequence.
-
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine functionality. Its stability to a wide range of reaction conditions, coupled with its clean, acid-labile removal, allows for precise and sequential bond formation, a cornerstone of multi-step synthesis.[1][2]
-
A Versatile Aryl Iodide Handle: The 4-iodo-phenyl group is not merely a structural component but a reactive handle for carbon-carbon bond formation (e.g., Suzuki, Sonogashira, Heck couplings), enabling the late-stage introduction of molecular complexity. This feature allows for the synthesis of diverse API analogues from a common intermediate, accelerating drug discovery efforts.
This application note provides a detailed technical guide on the synthesis, characterization, and application of this key intermediate, with a focus on its potential role in the synthesis of complex APIs like Sacubitril.
Physicochemical and Analytical Profile
A thorough characterization of the intermediate is critical for quality control and ensuring reproducibility in subsequent synthetic steps.
| Property | Value | Method/Reference |
| CAS Number | 269396-71-6 | Chemical Registry |
| Molecular Formula | C₁₅H₂₀INO₄ | --- |
| Molecular Weight | 405.23 g/mol | --- |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Purity | ≥97% | HPLC |
| Predicted ¹H NMR | (CDCl₃, 400 MHz), δ (ppm): 7.65 (d, 2H), 7.05 (d, 2H), 5.10 (br s, 1H), 4.25 (m, 1H), 2.85 (m, 2H), 2.60 (m, 2H), 1.42 (s, 9H) | Based on structural analysis and data from analogous compounds.[3] |
| Predicted ¹³C NMR | (CDCl₃, 100 MHz), δ (ppm): 176.5, 155.2, 138.0, 137.5, 131.0, 92.5, 80.0, 50.0, 40.5, 38.0, 28.3 | Based on structural analysis and data from analogous compounds.[4] |
| Key IR Peaks | (cm⁻¹): ~3350 (N-H), ~2980 (C-H), ~1710 (C=O, acid), ~1685 (C=O, carbamate) | General values for Boc-protected amino acids. |
| Mass Spec (ESI-) | m/z: 404.0 [M-H]⁻ | Expected value. |
Part 1: Synthesis of the Chiral Intermediate
The synthesis of this compound can be logically approached in two main stages: the establishment of the chiral amine via asymmetric hydrogenation, followed by the protection of the amine with the Boc group.
Protocol 1: Asymmetric Synthesis of (R)-3-amino-4-(4-iodophenyl)butyric Acid Precursor
The key to this synthesis is the highly enantioselective hydrogenation of a prochiral enamide, a robust and scalable method for producing chiral amines.[5] Rhodium complexes with chiral diphosphine ligands are exceptionally effective for this transformation.
Workflow:
Caption: Workflow for the synthesis of the amino acid precursor.
Step-by-Step Methodology:
-
Enamide Formation:
-
To a solution of 4-iodobenzaldehyde (1.0 eq) and N-acetamidoacrylic acid (1.1 eq) in acetic anhydride (5 vol), add sodium acetate (1.5 eq).
-
Heat the mixture to 100 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield (Z)-2-acetamido-3-(4-iodophenyl)acrylic acid. The condensation creates the prochiral enamide substrate necessary for asymmetric hydrogenation.
-
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the enamide substrate (1.0 eq) in degassed methanol (10 vol).
-
Add the chiral catalyst, for example, [Rh(COD)(S,S)-Et-DuPhos)]BF₄ (0.01 eq).
-
Pressurize the reactor with hydrogen gas (H₂) to 5 bar.
-
Stir the reaction at 40 °C for 12 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the double bond, establishing the (R)-stereocenter with high enantioselectivity.[5]
-
Vent the reactor, and concentrate the solvent under reduced pressure.
-
-
Hydrolysis:
-
To the crude product from the previous step, add 6M hydrochloric acid (10 vol).
-
Heat the mixture to reflux (approx. 110 °C) for 6 hours to hydrolyze both the acetyl group and the ester (if formed).
-
Cool the solution and adjust the pH to ~7 with a suitable base (e.g., NaOH solution) to precipitate the free amino acid.
-
Filter the solid, wash with water, and dry to yield the (R)-3-amino-4-(4-iodophenyl)butyric acid precursor.
-
Protocol 2: Boc-Protection of the Amino Acid
This protocol is adapted from established methods for the Boc-protection of similar β-amino acids, ensuring high yield and purity by controlling reaction conditions to minimize side-product formation.[6]
Step-by-Step Methodology:
-
Reaction Setup:
-
Suspend the (R)-3-amino-4-(4-iodophenyl)butyric acid precursor (1.0 eq) in a mixture of toluene (5 vol) and water (2.5 vol).
-
Add sodium hydroxide (1.2 eq) and stir until the solid dissolves. Cool the solution to 20 °C using a water bath. The use of a biphasic system with a base facilitates the reaction by deprotonating the amino acid, making it a more effective nucleophile.
-
-
Addition of Boc Anhydride:
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in toluene (2 vol).
-
Add the Boc₂O solution dropwise to the cooled amino acid solution over 30 minutes, maintaining the temperature at 20 °C.
-
Stir the reaction mixture at 20 °C for 10-12 hours. Monitor the reaction progress by HPLC. Controlling the temperature is crucial to prevent the decomposition of Boc anhydride and minimize the formation of condensation impurities.[6]
-
-
Work-up and Isolation:
-
Once the reaction is complete, separate the aqueous and organic layers.
-
Cool the aqueous layer to 5-10 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 5 vol).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
-
Part 2: Application in the Synthesis of Sacubitril
This compound is an excellent, albeit less commonly cited, precursor for the synthesis of Sacubitril, a neprilysin inhibitor used in the treatment of heart failure.[3] In published routes, a biphenyl moiety is often present in the intermediate.[1][7] The 4-iodophenyl group serves as a masked biphenyl, which can be formed via a Suzuki coupling reaction. This strategy offers flexibility in the supply chain and may provide an alternative route around existing patents. The core stereochemistry required for Sacubitril is introduced through this intermediate.
Protocol 3: Representative Synthesis of Sacubitril from the Intermediate
This protocol outlines the key transformations required to convert the title intermediate into Sacubitril.
Workflow:
Caption: Key transformations from the intermediate to Sacubitril.
Step-by-Step Methodology:
-
Suzuki Coupling:
-
Dissolve this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent mixture like toluene/ethanol/water.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 80 °C for 8 hours.
-
After cooling, perform an aqueous workup to isolate the biphenyl derivative, Boc-(R)-3-amino-4-(biphenyl-4-yl)-butyric acid. This step leverages the aryl iodide as a reactive handle to construct the biphenyl core of Sacubitril.
-
-
Introduction of the Second Stereocenter and Esterification:
-
The conversion of the butyric acid derivative to the final pentanoic acid structure of Sacubitril requires the introduction of a methyl group at the C2 position with (R) stereochemistry. This is a complex step often achieved through asymmetric hydrogenation of an α,β-unsaturated ester precursor, similar to the synthesis of related intermediates.[8][9]
-
First, the carboxylic acid is esterified (e.g., to the ethyl ester).
-
A subsequent sequence involving α-methylenation followed by diastereoselective hydrogenation using a chiral catalyst (e.g., Ru-BINAP) establishes the second chiral center.[1]
-
-
Boc Deprotection:
-
Dissolve the Boc-protected diester intermediate in a suitable solvent like dichloromethane (DCM, 10 vol).
-
Add trifluoroacetic acid (TFA, 2-3 vol) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC/HPLC confirms the complete removal of the Boc group.[5]
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent, yielding the crude amine salt.
-
-
Final Amidation:
-
Dissolve the crude amine salt in a solvent such as DCM.
-
Add a base, like triethylamine or pyridine, to neutralize the salt.
-
Add succinic anhydride (1.1 eq) and stir at room temperature for 4-6 hours.[10]
-
Upon completion, perform an acidic workup followed by extraction with an organic solvent.
-
Purification by crystallization or chromatography yields the final API, Sacubitril.
-
Conclusion
This compound represents a sophisticated and strategically valuable intermediate for pharmaceutical synthesis. Its pre-installed chirality, orthogonally protected amine, and versatile aryl iodide handle provide chemists with a powerful tool to streamline the synthesis of complex APIs. The protocols and workflows detailed herein, grounded in established chemical principles, demonstrate its utility and provide a framework for its practical application in a research and development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN112174798A - Synthesis method of Sacubitril valsartan sodium LCZ696 - Google Patents [patents.google.com]
- 3. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 7. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic Acid CAS 1012341-50-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]
- 10. CN108373423B - Preparation method of Sacubitril-valsartan compound and/or eutectic key intermediate Sacubitril calcium - Google Patents [patents.google.com]
Application Notes and Protocols: A Guide to the Acid-Catalyzed Boc Deprotection of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
<_ _>
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical drug development.[1] Its widespread use stems from its remarkable stability under a variety of conditions, including basic and nucleophilic environments, while being readily removable under acidic conditions.[1][2] This application note provides a comprehensive guide to the experimental procedure for the deprotection of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid, a key intermediate in the synthesis of various pharmacologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical parameters for achieving high-yield, clean conversion. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for this crucial synthetic transformation.
Mechanistic Insight: The Chemistry of Acid-Catalyzed Boc Cleavage
The removal of the Boc protecting group is an acid-catalyzed elimination reaction.[3] The process can be broken down into three key steps, providing a clear understanding of the transformation and the rationale behind the chosen reagents and conditions.
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This initial step is crucial as it activates the carbamate for subsequent cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and readily undergoes fragmentation.[3] This results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[2][4] In the acidic reaction medium, the newly liberated amine is protonated, typically forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[2][4]
It is imperative to conduct this reaction in a well-ventilated fume hood or with an appropriate off-gas trap, as the evolution of carbon dioxide can cause pressure buildup in a closed system.[2][4]
Experimental Design and Protocols
The selection of the deprotection method depends on the stability of the substrate and the desired form of the final product (free amine or salt). Here, we present two robust protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), respectively.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally applicable method for Boc deprotection.[] The use of DCM as a solvent ensures good solubility for a wide range of substrates.
Materials and Equipment:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether, anhydrous, cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Ninhydrin stain
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[3]
-
Cooling: Cool the solution to 0 °C in an ice bath. This is particularly important for substrates that may be sensitive to the exothermic nature of the acid addition.[3]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 1:1 mixture of TFA and DCM (v/v), resulting in a 50% TFA solution.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[6] The reaction progress should be monitored until the starting material is no longer detectable.
-
Monitoring: The reaction can be conveniently monitored by Thin-Layer Chromatography (TLC).[3] Spot the reaction mixture against the starting material on a silica gel plate and elute with an appropriate solvent system (e.g., 10% methanol in DCM). The deprotected product, being more polar, will have a lower Rf value. Visualization can be achieved under UV light and by staining with ninhydrin, which will develop a characteristic color for the primary amine.[3]
-
Work-up and Isolation (as TFA salt):
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM two to three times.[3]
-
The resulting residue is the trifluoroacetate salt of (R)-3-amino-4-(4-iodo-phenyl)-butyric acid, which is often suitable for direct use in subsequent steps. For solidification, the residue can be triturated with cold diethyl ether and the resulting solid collected by filtration.[3]
-
-
Work-up and Isolation (as free amine):
-
If the free amine is required, after the initial concentration, dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.[3] This step neutralizes the excess TFA and liberates the free amine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.[3]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA, particularly when TFA-labile protecting groups are present elsewhere in the molecule or if the formation of trifluoroacetylated side products is a concern.[][7] 4M HCl in dioxane is a commercially available and highly effective reagent.[7][8]
Materials and Equipment:
-
This compound
-
4M Hydrochloric acid in 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Diethyl ether, anhydrous
-
Standard laboratory glassware for filtration
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 equiv.), add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the resulting suspension or solution at room temperature for 30 minutes to 2 hours.[7][8] The deprotected product will often precipitate out of the solution as the hydrochloride salt.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Work-up and Isolation:
-
Upon completion, the precipitated hydrochloride salt can be collected by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain the pure hydrochloride salt of (R)-3-amino-4-(4-iodo-phenyl)-butyric acid.
-
Key Reaction Parameters and Troubleshooting
To facilitate experimental design and optimization, the following table summarizes key parameters for the described protocols.
| Parameter | TFA in DCM | 4M HCl in Dioxane | Rationale & Considerations |
| Acid Concentration | 20-50% (v/v) | 4M | Higher acid concentration generally leads to faster reaction rates. However, for sensitive substrates, lower concentrations may be preferable to minimize side reactions. The rate of Boc cleavage can show a second-order dependence on acid concentration.[3] |
| Temperature | 0 °C to Room Temp | Room Temp | Most deprotections are conveniently carried out at room temperature.[3] Initial cooling to 0°C is recommended when adding the acid to control any exotherm. |
| Reaction Time | 1 - 4 hours | 30 min - 2 hours | Reaction times are substrate-dependent. Steric hindrance around the Boc-protected amine can slow down the reaction.[3] Monitoring by TLC or LC-MS is crucial to determine the endpoint.[3] |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | DCM is a versatile solvent for a wide range of substrates. Dioxane is the standard solvent for commercially available HCl solutions. Anhydrous solvents are recommended to prevent potential side reactions. |
| Work-up | Evaporation / Basic Wash | Filtration | The choice of work-up depends on whether the amine salt or the free amine is desired. The TFA salt can often be used directly, while isolation of the free amine requires a basic wash.[3] The HCl salt often precipitates, simplifying isolation. |
Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the concentration of the acid.[3]
-
Side Product Formation: The primary side product in Boc deprotection arises from the reaction of the liberated tert-butyl cation with nucleophilic functionalities on the substrate.[9] While the iodo-phenyl group in the target molecule is not highly susceptible, other sensitive functional groups could be problematic. In such cases, the addition of a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture can trap the tert-butyl cation and prevent unwanted alkylation.[9][10]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Heck Reaction Conditions for Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
Abstract
This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction on Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid. It is intended for researchers, scientists, and professionals in drug development who are looking to synthesize substituted alkenes from this specific amino acid derivative. The guide delves into the mechanistic underpinnings of the reaction, offers a detailed, field-tested protocol, and discusses key experimental variables and their impact on reaction outcomes. By explaining the causality behind procedural choices, this note aims to empower users to not only replicate the described method but also to rationally troubleshoot and adapt it for their specific needs.
Introduction to the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide or triflate with an alkene.[1] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, particularly substituted alkenes.[2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1]
The reaction is catalyzed by palladium complexes and typically requires a base to regenerate the active Pd(0) catalyst.[1][2] Common catalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium chloride (PdCl₂).[1][2] The choice of ligands, such as triphenylphosphine (PPh₃) or BINAP, and bases, like triethylamine (Et₃N) or potassium carbonate (K₂CO₃), plays a crucial role in the reaction's efficiency and selectivity.[2][3]
The substrate, this compound, presents an aryl iodide, which is a highly reactive partner in the Heck reaction, generally following the reactivity trend of I > OTf > Br >> Cl.[3] The presence of the Boc-protected amine and the carboxylic acid functionalities necessitates careful selection of reaction conditions to avoid side reactions.[4]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for optimizing reaction conditions. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle.[1][2]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide to a coordinatively unsaturated Pd(0) species, forming a square planar Pd(II) complex.[2][3][5]
-
Olefin Coordination and Insertion: The alkene then coordinates to the palladium center, followed by a migratory insertion of the alkene into the Pd-aryl bond. This step is typically the rate-determining step and proceeds via a syn-addition.[2][5]
-
β-Hydride Elimination: A subsequent β-hydride elimination from the alkyl-palladium intermediate forms the desired substituted alkene and a palladium-hydride species.[2][5] This step dictates the regioselectivity of the reaction.
-
Reductive Elimination/Base Regeneration: Finally, the active Pd(0) catalyst is regenerated by the action of a base, which facilitates the reductive elimination of HX from the palladium-hydride complex.[2][5]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Recommended Reaction Conditions & Protocol
Based on extensive literature precedent for Heck reactions involving aryl iodides and functionalized substrates, the following conditions are recommended for the coupling of this compound with a model alkene, such as an acrylate.
Materials and Reagents
-
This compound
-
Alkene (e.g., ethyl acrylate, methyl acrylate, or styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Detailed Experimental Protocol
Note: This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for different alkene coupling partners.
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add palladium(II) acetate (0.01 - 0.05 eq) and triphenylphosphine (0.02 - 0.10 eq). The use of a phosphine ligand is recommended to stabilize the palladium catalyst and enhance its activity, especially when starting from a Pd(II) precursor.[6]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere. The reaction is not overly sensitive to water, but solvents should be deoxygenated.[7]
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF, 5-10 mL per mmol of the aryl iodide).
-
Add the alkene (1.1 - 1.5 eq) via syringe. Using a slight excess of the alkene can help drive the reaction to completion.
-
Add the base (e.g., triethylamine, 2.0 - 3.0 eq) via syringe. An organic amine base is commonly used in Heck reactions.[3]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[8] The optimal temperature will depend on the specific substrates and solvent used.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.[7]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Trustworthiness and Self-Validation
The integrity of this protocol relies on careful monitoring and characterization.
-
In-process Control: Regular analysis by TLC or LC-MS is crucial to determine the reaction endpoint and to identify the formation of any significant byproducts.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Stereochemical Integrity: For chiral substrates like the one , it is important to assess the enantiomeric excess (ee) of the product, if applicable, to ensure that the reaction conditions do not induce racemization of the stereocenter adjacent to the amine.
Discussion of Key Experimental Parameters
The success of the Heck reaction is highly dependent on the careful selection of several key parameters.
Catalyst and Ligand System
While phosphine-free palladium systems have been reported, particularly for aryl iodides, the use of a phosphine ligand like PPh₃ is generally recommended.[6][9] The ligand serves to stabilize the active Pd(0) species, preventing its aggregation into inactive palladium black, and can also facilitate the reductive elimination step.[6] The Pd(OAc)₂/PPh₃ system is a robust and commonly used combination.[5]
Choice of Base
A stoichiometric amount of base is essential to neutralize the hydroiodic acid (HI) generated during the catalytic cycle and regenerate the Pd(0) catalyst.[10] Organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are often preferred due to their good solubility in common organic solvents.[3] Inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can also be effective.[2][10] The choice of base can sometimes influence the reaction rate and selectivity.
Solvent Selection
Polar aprotic solvents like DMF, acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are frequently used for the Heck reaction as they can effectively solvate the polar intermediates in the catalytic cycle.[10] The choice of solvent can impact the reaction temperature and may also influence catalyst stability and activity.
Reaction Temperature
The Heck reaction is typically conducted at elevated temperatures, often in the range of 80-140 °C.[8][11] The required temperature depends on the reactivity of the substrates. Aryl iodides are generally more reactive and may allow for lower reaction temperatures compared to aryl bromides or chlorides.[11]
Comparative Summary of Heck Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Remarks |
| Palladium Source | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ | Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ. |
| Ligand | PPh₃ | P(o-tol)₃ | None (Jeffery conditions) | PPh₃ is a robust, general-purpose ligand. P(o-tol)₃ is more electron-rich. Ligand-free conditions can be effective for reactive aryl iodides but risk catalyst decomposition.[6] |
| Base | Et₃N | K₂CO₃ | DIPEA | Organic amines are common and effective.[3] K₂CO₃ is a solid base that can be advantageous in certain solvent systems. DIPEA is a hindered base that can minimize side reactions. |
| Solvent | DMF | MeCN | Toluene | DMF is a high-boiling polar aprotic solvent. MeCN is a lower-boiling alternative. Toluene is a non-polar option. |
| Temperature | 100 °C | 80 °C (reflux) | 110 °C | Temperature should be optimized for each specific substrate combination. |
| Additive | None | TBAB (Tetrabutylammonium bromide) | None | TBAB can be used under Jeffery conditions to stabilize the palladium catalyst.[11] |
Conclusion
The Mizoroki-Heck reaction provides an efficient and reliable method for the C-C bond formation on this compound. By carefully selecting the catalyst system, base, solvent, and temperature, high yields of the desired substituted alkene can be achieved. The protocol and insights provided in this application note serve as a robust starting point for researchers in their synthetic endeavors. Further optimization may be required depending on the specific alkene coupling partner and the desired scale of the reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck Coupling | NROChemistry [nrochemistry.com]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Application Note: A Detailed Guide to the Sonogashira Cross-Coupling of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction and Scope
The Sonogashira cross-coupling reaction, first reported in 1975, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation is prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3]
This guide provides a comprehensive technical overview and a field-proven protocol for the Sonogashira coupling of a functionally complex substrate: Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid . Aryl iodides are highly reactive substrates in this transformation, often permitting the reaction to proceed with high efficiency at room temperature.[1][4] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step methodology, and offer expert insights into process optimization and troubleshooting. The presence of both a Boc-protected amine and a free carboxylic acid on the substrate presents unique considerations that this protocol is designed to address, ensuring high-yield synthesis of the desired alkynylated amino acid derivatives.
Core Principles: The Dual Catalytic Cycle
The Sonogashira reaction operates through a synergistic, dual catalytic cycle involving palladium and copper.[4][5] While the precise mechanism can be complex and is still a subject of study, the generally accepted pathway provides a robust framework for understanding the role of each component.[2][6]
-
The Palladium Cycle (Primary Coupling Cycle): This cycle is responsible for the C-C bond formation.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the aryl iodide, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[1]
-
Transmetalation: A copper(I) acetylide intermediate, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final aryl-alkyne product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]
-
-
The Copper Cycle (Alkyne Activation Cycle): This cycle prepares the alkyne for coupling.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This interaction increases the acidity of the terminal proton.[2]
-
Deprotonation: In the presence of an amine base, the terminal alkyne is deprotonated to form a highly reactive copper(I) acetylide intermediate.[5][7] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
-
The interplay between these two cycles allows the reaction to proceed under significantly milder conditions than palladium-only protocols.[1]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of This compound with a representative terminal alkyne, such as phenylacetylene.
Materials and Reagents
| Reagent | M.W. | Stoichiometry | Amount (for 1 mmol scale) | Purity | CAS No. |
| This compound | 433.25 | 1.0 eq | 433 mg | >97% | 947599-71-3 |
| Phenylacetylene | 102.14 | 1.2 eq | 122.6 mg (132 µL) | >98% | 536-74-3 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 eq | 14.0 mg | >98% | 13965-03-2 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 eq | 7.6 mg | >98% | 7681-65-4 |
| Triethylamine (TEA) | 101.19 | 3.0 eq | 303.6 mg (418 µL) | >99.5% (Anhydrous) | 121-44-8 |
| Tetrahydrofuran (THF) | 72.11 | - | 10 mL | Anhydrous, >99.9% | 109-99-9 |
Experimental Workflow
Caption: General workflow for the Sonogashira cross-coupling experiment.
Step-by-Step Procedure
-
Preparation: Place a magnetic stir bar into a 50 mL oven-dried Schlenk flask. Seal the flask with a rubber septum.
-
Inert Atmosphere: Connect the flask to a Schlenk line. Evacuate the flask under high vacuum and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a rigorously oxygen-free atmosphere.[8]
-
Charging Reagents: Under a positive pressure of argon, quickly add this compound (433 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and fresh copper(I) iodide (7.6 mg, 0.04 mmol). The CuI should be white or very light tan; discolored (green/brown) CuI is oxidized and should not be used.[8]
-
Solvent and Base Addition: Add anhydrous, degassed THF (10 mL) via syringe, followed by anhydrous triethylamine (418 µL, 3.0 mmol). Stir the resulting suspension for 5 minutes.
-
Causality Note: The excess amine base is crucial not only for deprotonating the alkyne but also for neutralizing the HI generated during the catalytic cycle and ensuring the substrate's free carboxylic acid remains deprotonated and soluble.
-
-
Alkyne Addition: Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe over 1 minute.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots every 1-2 hours. A typical reaction time is 4-12 hours. The reaction is complete when the starting aryl iodide spot is no longer visible by TLC.
-
Workup: a. Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL). b. Filter the mixture through a short plug of Celite® in a fritted glass funnel to remove the palladium black and other insoluble salts. Wash the Celite pad with an additional 10 mL of the solvent.[5] c. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, and then with brine (1 x 15 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.
Field-Proven Insights and Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd decomposition, oxidized CuI).[8]2. Insufficiently inert atmosphere.[8]3. Wet solvent or base.[8]4. Impure starting materials. | 1. Use fresh, high-purity catalysts. Ensure CuI is white/off-white.2. Ensure proper degassing of solvents and use Schlenk techniques or a glovebox.3. Use freshly opened anhydrous solvents and distill the amine base.4. Purify starting materials if necessary. |
| Significant Alkyne Homocoupling (Glaser Dimer) | 1. Presence of oxygen in the reaction vessel.[8]2. Excessive amount of copper co-catalyst.3. High concentration of the alkyne. | 1. Rigorously exclude oxygen by maintaining a positive inert gas pressure.2. Reduce the loading of CuI to 1-2 mol%.3. Add the alkyne slowly to the reaction mixture via a syringe pump.[8]4. Consider a copper-free Sonogashira protocol if the problem persists.[1] |
| Reaction Stalls | 1. Catalyst deactivation.2. Low reactivity of a specific alkyne substrate. | 1. Add a second small portion of the palladium catalyst.2. Gently heat the reaction mixture to 40-50 °C. Aryl iodides are reactive, but some alkynes may require more energy.[8] |
Safety Precautions
-
Catalysts: Palladium and copper compounds are toxic and should be handled with care inside a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: THF, diethyl ether, and hexanes are highly flammable. Ensure all operations are performed away from ignition sources.
-
Reagents: Phenylacetylene and triethylamine are harmful. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
In vitro assay development with Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid derivatives
An Application Guide to In Vitro Assay Development for Novel GABAergic Modulators: The Case of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid Derivatives
Abstract
The development of novel modulators targeting the γ-aminobutyric acid (GABA) system is a cornerstone of neuropharmacology research. This document provides a comprehensive guide for the in vitro characterization of this compound and its derivatives, a class of compounds with structural similarity to GABA. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the scientific rationale behind a tiered assay cascade, ensuring a robust and logical progression from initial target binding to detailed functional characterization. We will cover primary radioligand binding assays, secondary high-throughput functional screens, and gold-standard confirmatory electrophysiology, providing detailed, self-validating protocols and data interpretation frameworks for researchers in drug discovery and development.
Section 1: Foundational Principles & Strategic Overview
The Target Landscape: The GABAergic System
GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, acting on two main receptor classes:
-
GABA-A Receptors (GABA-A R): These are ligand-gated ion channels, pentameric structures that, upon GABA binding, open an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and rapid inhibitory neurotransmission.[1] Their complexity arises from a large number of subunits (e.g., α, β, γ) that assemble in various combinations, creating a diversity of receptor subtypes with distinct pharmacology.[1]
-
GABA-B Receptors (GABA-B R): These are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects.[2][3] Functioning as obligate heterodimers, they couple to Gαi/o proteins.[3][4] Activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels (activation of K⁺ channels and inhibition of Ca²⁺ channels) via the dissociation of Gβγ subunits.[4][5]
-
GABA Transporters (GATs): These membrane proteins control GABAergic signaling by removing GABA from the synaptic cleft.[6] Inhibition of GATs prolongs the action of GABA, representing another therapeutic strategy.
The structural backbone of the title compound class strongly suggests a potential interaction with one or more of these targets.
The Compound Class: Structural & Mechanistic Rationale
This compound derivatives possess key features that guide our assay strategy:
-
GABA Analogue Core: The 3-amino-4-phenylbutyric acid structure is a classic GABA analogue, predisposing it to interact with GABA binding sites.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic moiety commonly used in synthesis.[7][8] In the context of a final compound, it significantly alters the molecule's properties, potentially increasing membrane permeability or directing interactions within a binding pocket. Its presence necessitates careful consideration of solubility and potential non-specific effects.
-
Iodophenyl Moiety: The 4-iodophenyl group adds significant lipophilicity and introduces a halogen atom. This can enhance binding affinity through hydrophobic interactions or halogen bonding within the receptor's binding site. This feature is also advantageous for future structural biology studies (X-ray crystallography).
A Tiered Strategy for In Vitro Assay Development
A logical, tiered approach is essential to efficiently characterize a new compound library. This strategy minimizes resource expenditure by using high-throughput methods to screen initially, followed by more complex, lower-throughput assays to confirm and detail the mechanism of action for promising hits.
Section 2: Primary Screening - Target Engagement Assays
The first crucial question is whether the compounds physically bind to the intended targets. Radioligand binding assays provide a direct measure of this interaction.
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the affinity (Ki) of the test compounds by measuring their ability to displace a known high-affinity radioligand from the receptor.
Causality Behind Choices:
-
Receptor Source: Using membranes from HEK293 or CHO cells stably expressing a specific receptor subtype (e.g., α1β2γ2 for GABA-A) provides a clean, defined system, avoiding the complexity of native tissue which contains multiple subtypes.[1]
-
Radioligand Selection: We choose radioligands that are well-characterized, commercially available, and bind with high affinity and specificity to the site of interest.
-
Non-Specific Binding: Defining non-specific binding with a high concentration of a known, non-radioactive ligand is critical for accuracy. This ensures that the measured signal represents only the specific binding to the target receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human GABA-A (e.g., α1β2γ2) or GABA-B receptor subunits.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 30 minutes at 4°C.[9]
-
Discard the supernatant, resuspend the membrane pellet in assay buffer, and determine protein concentration (e.g., using a BCA assay).
-
-
Assay Execution (96-well format):
-
To each well, add in sequence:
-
50 µL of Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
50 µL of test compound dilution series (typically from 10 nM to 100 µM).
-
50 µL of radioligand at a final concentration close to its Kd value.
-
50 µL of cell membrane preparation (typically 20-50 µg protein/well).
-
-
Total Binding Wells: Contain buffer instead of test compound.
-
Non-Specific Binding Wells: Contain a saturating concentration of a non-labeled standard antagonist.[10]
-
-
Incubation & Termination:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[11]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B), followed by three quick washes with ice-cold wash buffer to separate bound from free radioligand.
-
-
Detection & Analysis:
-
Allow filters to dry, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Key Assay Parameters
| Parameter | GABA-A Receptor Assay | GABA-B Receptor Assay | Reference |
|---|---|---|---|
| Receptor Subtype | Human α1β2γ2 in HEK293 | Human GABA-B1/B2 in CHO | [1][11] |
| Radioligand | [³H]Muscimol or [³H]Flumazenil | [³H]CGP54626 | [9][11] |
| Radioligand Conc. | ~2-5 nM | ~4 nM | [9][11] |
| Non-Specific Ligand | 100 µM GABA | 10 µM CGP54626 | [9][11] |
| Incubation Time | 60 min at 4°C or RT | 90 min at RT |[9][11] |
Section 3: Secondary Screening - Functional Characterization
Once binding is confirmed, the next step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the natural ligand (antagonist), or modify the receptor's response to the natural ligand (allosteric modulator)?
High-Throughput Functional Assay: FLIPR Membrane Potential Assay (for GABA-A R)
The activation of GABA-A receptors opens chloride channels. In most cell lines under typical culture conditions, this leads to an efflux of Cl⁻ and membrane depolarization, which can be detected by voltage-sensitive dyes in a Fluorometric Imaging Plate Reader (FLIPR).[12][13][14]
Step-by-Step Methodology:
-
Cell Plating: Plate HEK293 cells expressing the GABA-A receptor subtype of interest into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit) diluted in assay buffer. Incubate for 45-60 minutes at 37°C.[12][13] The dye distributes across the cell membrane according to the membrane potential.
-
Assay Execution on FLIPR:
-
Place the cell plate and a compound plate into the FLIPR instrument.
-
The instrument measures a baseline fluorescence for a few seconds.
-
The instrument's pipettor head adds the test compounds to the cell plate.
-
To detect agonists: Add compounds directly.
-
To detect Positive Allosteric Modulators (PAMs) or antagonists: Add the test compounds first, incubate for 2-5 minutes, then add a sub-maximal concentration (EC₂₀) of GABA.[15]
-
-
Fluorescence is monitored continuously for 2-3 minutes post-addition. An increase in fluorescence indicates membrane depolarization.[16]
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is plotted against time.
-
The maximum signal or the area under the curve is plotted against compound concentration to generate dose-response curves and determine EC50 (for agonists/PAMs) or IC50 (for antagonists).
-
Functional Assay: [³⁵S]GTPγS Binding Assay (for GABA-B R)
This assay directly measures the activation of the G-protein coupled to the GABA-B receptor. In the presence of an agonist, the receptor catalyzes the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to receptor activation.[11]
Step-by-Step Methodology:
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, and 10 µM GDP, pH 7.4. The excess GDP is crucial to keep basal G-protein activation low.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes expressing the GABA-B receptor (20-40 µg).
-
Test compound dilution series.
-
[³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination & Detection: Terminate the assay by rapid filtration through a filter plate, wash with ice-cold buffer, and measure incorporated radioactivity by scintillation counting.[11]
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the compound to determine EC50 and Emax values.
Functional Assay: [³H]GABA Uptake Assay (for GATs)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GABA transporters.
Step-by-Step Methodology:
-
Cell Culture: Use HEK293 cells stably expressing a specific GAT subtype (e.g., GAT1) or prepared synaptosomes. Plate in a 96-well format.
-
Assay Execution:
-
Wash cells with uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with the test compound or vehicle for 10-15 minutes at room temperature.
-
Initiate uptake by adding a mixture of [³H]GABA and unlabeled GABA (final concentration near the Km of the transporter, e.g., 2.5 µM).[6][17]
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C. The timing must be within the linear range of uptake.[17]
-
-
Termination & Lysis:
-
Rapidly aspirate the uptake solution and wash the cells three times with ice-cold buffer to remove extracellular [³H]GABA.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Detection: Transfer the lysate to a scintillation vial, add scintillant, and count the radioactivity.
-
Data Analysis: Determine the IC50 of the compound for inhibiting GABA uptake.
Section 4: Confirmatory & Mechanistic Assays
Promising hits from secondary screens require validation using a more physiologically relevant and information-rich technique.
Gold Standard: Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the definitive method for studying ion channel function. It provides real-time measurement of ion currents across the cell membrane with high temporal and amplitude resolution, allowing for detailed mechanistic interrogation.[15][18]
Causality Behind Choices:
-
Whole-Cell Configuration: This configuration allows for control of the intracellular environment and precise measurement of the total current from all receptors on the cell surface.
-
Voltage Clamp: Holding the membrane potential at a constant voltage allows for the direct measurement of current flow, isolating the effect of the compound on channel conductance.
-
Rapid Solution Exchange: A fast perfusion system is necessary to measure the kinetics of receptor activation, deactivation, and desensitization accurately.[18]
Step-by-Step Methodology:
-
Cell Preparation: Grow cells expressing the GABA-A receptor subtype of interest on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse with an external solution (e.g., Krebs solution).
-
Pipette & Seal Formation:
-
Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with internal solution (containing a high Cl⁻ concentration to set the reversal potential near 0 mV).
-
Under visual guidance, approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving electrical and diffusional access to the cell interior.
-
Data Acquisition:
-
Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA or test compounds via a rapid perfusion system.
-
Record the resulting transmembrane currents using a patch-clamp amplifier.
-
To test for agonist activity: Apply the compound alone.
-
To test for modulator activity: Co-apply the compound with a low concentration (EC₁₀-EC₂₀) of GABA and observe potentiation or inhibition of the GABA-evoked current.[15]
-
-
Data Analysis: Measure the peak amplitude, activation rate, and desensitization of the currents. Construct dose-response curves to determine EC50, IC50, and the degree of modulation.
Section 5: Data Interpretation
The combined data from the assay cascade allows for a clear classification of the compound's mechanism of action (MOA).
Summary of Expected Outcomes for Different MOAs
| Mechanism of Action | Binding Assay | FLIPR Assay (GABA-A) | Patch-Clamp (GABA-A) |
|---|---|---|---|
| Competitive Antagonist | Displaces radioligand (has Ki) | No response alone; shifts GABA dose-response curve to the right | No current alone; shifts GABA dose-response curve to the right with no change in maximal response |
| Full Agonist | Displaces radioligand | Elicits a full response alone | Elicits a current alone comparable to GABA |
| Partial Agonist | Displaces radioligand | Elicits a sub-maximal response alone | Elicits a sub-maximal current alone |
| Positive Allosteric Modulator (PAM) | May or may not displace orthosteric ligand; may enhance agonist binding | Little or no response alone; potentiates the response to GABA (leftward shift) | Little or no current alone; increases the amplitude of the current evoked by a sub-maximal GABA concentration |
| Non-competitive Antagonist (Channel Blocker) | Does not displace orthosteric ligand | No response alone; reduces the maximal response to GABA | No current alone; reduces the amplitude of the GABA-evoked current in a non-surmountable manner |
Section 6: Conclusion
The development of in vitro assays for novel compounds like this compound derivatives requires a systematic, multi-tiered approach. By progressing from high-throughput binding and functional screens to confirmatory, high-content electrophysiological studies, researchers can efficiently identify hits, validate their activity, and elucidate their precise mechanism of action. The protocols and rationale outlined in this guide provide a robust framework for the comprehensive characterization of novel GABAergic modulators, accelerating their journey in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. youtube.com [youtube.com]
- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable and Efficient Synthesis of Boc-(R)-3-amino-4-(4-iodophenyl)butyric Acid
Introduction
(R)-3-amino-4-(4-iodophenyl)butyric acid and its N-protected derivatives, such as Boc-(R)-3-amino-4-(4-iodophenyl)butyric acid, are valuable chiral building blocks in medicinal chemistry. The presence of the iodo-phenyl moiety provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The stereochemically defined β-amino acid backbone is a key structural motif in many bioactive molecules. This document provides a detailed, scalable protocol for the synthesis of Boc-(R)-3-amino-4-(4-iodophenyl)butyric acid, focusing on process efficiency, control of stereochemistry, and practical considerations for large-scale production. While the direct large-scale synthesis of this specific iodo-derivative is not extensively published, this guide leverages established principles from the synthesis of structurally related compounds, such as the key intermediate for Sitagliptin, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid.[1][2][3][4][5]
Synthetic Strategy: An Overview
The presented synthesis is a multi-step process designed for scalability and stereochemical control. The core strategy involves the asymmetric synthesis of the β-amino acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This approach ensures the correct stereochemistry is established early in the synthesis and that the final product is stable and suitable for subsequent reactions.[][7]
The general workflow can be visualized as follows:
Figure 1: Overall workflow for the synthesis of Boc-(R)-3-amino-4-(4-iodophenyl)butyric acid.
Part 1: Asymmetric Synthesis of (R)-3-amino-4-(4-iodophenyl)butyric acid
The key to a successful large-scale synthesis of a chiral molecule is the efficient and highly selective introduction of the desired stereocenter. Several methods can be employed for the asymmetric synthesis of β-amino acids.[8][9][10] For industrial applications, asymmetric hydrogenation of a prochiral enamine or a related precursor is often a preferred route due to its high efficiency and atom economy.[2][3]
Protocol 1: Asymmetric Hydrogenation
This protocol is adapted from established procedures for similar β-amino acids and represents a robust method for large-scale production.[2][3]
Step 1: Synthesis of the Enamine Precursor
The synthesis begins with the preparation of a suitable prochiral enamine precursor. A common starting material is a β-keto ester, which can be synthesized via a Claisen condensation between an appropriate ester and a ketone.
Step 2: Asymmetric Hydrogenation
This is the crucial chirality-inducing step. It utilizes a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, to selectively reduce the enamine to the desired (R)-enantiomer.
| Parameter | Value | Rationale/Notes |
| Substrate | Enamine precursor | 1 equivalent |
| Catalyst | [Rh(COD)2]BF4 with a chiral ligand (e.g., a Josiphos-type ligand) | 0.01 - 0.1 mol% |
| Solvent | Methanol or Ethanol | Provides good solubility for both substrate and catalyst. |
| Hydrogen Pressure | 10 - 50 bar | Higher pressure can increase reaction rate but requires specialized equipment. |
| Temperature | 25 - 50 °C | Optimization may be required depending on the specific catalyst and substrate. |
| Reaction Time | 12 - 24 hours | Monitored by HPLC to ensure complete conversion. |
Step 3: Hydrolysis and Isolation
Following the asymmetric hydrogenation, the resulting ester is hydrolyzed to the carboxylic acid, and the chiral β-amino acid is isolated.
Part 2: Boc Protection of (R)-3-amino-4-(4-iodophenyl)butyric acid
The protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a standard and robust procedure in organic synthesis.[][7][11] The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group.[12][13][14]
Protocol 2: Boc Protection using Di-tert-butyl dicarbonate ((Boc)2O)
This protocol is a widely used and scalable method for the N-Boc protection of amino acids.[15][16]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| (R)-3-amino-4-(4-iodophenyl)butyric acid | - | 305.13 g/mol | 1 equivalent |
| Di-tert-butyl dicarbonate ((Boc)2O) | 24424-99-5 | 218.25 g/mol | 1.1 equivalents |
| Sodium Bicarbonate (NaHCO3) | 144-55-8 | 84.01 g/mol | 2.5 equivalents |
| Dioxane | 123-91-1 | 88.11 g/mol | - |
| Water | 7732-18-5 | 18.02 g/mol | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | - |
Step-by-Step Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve (R)-3-amino-4-(4-iodophenyl)butyric acid (1 eq.) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Basification: Add sodium bicarbonate (2.5 eq.) to the solution and stir until it is completely dissolved. The pH of the solution should be basic (pH 8-9).
-
Addition of (Boc)2O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Add water to the remaining aqueous solution and wash with a non-polar organic solvent like hexane to remove any unreacted (Boc)2O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.
-
The product will precipitate out of the solution. If it oils out, extract the aqueous layer with ethyl acetate (3x).
-
-
Isolation and Purification:
-
If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.
-
If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford Boc-(R)-3-amino-4-(4-iodophenyl)butyric acid as a white to off-white solid.[16]
-
Figure 2: Step-by-step workflow for the Boc protection protocol.
Process Optimization and Scale-Up Considerations
For large-scale synthesis, several factors need to be carefully considered to ensure a safe, efficient, and cost-effective process.
-
Solvent Selection: While dioxane is effective, for larger scales, alternative solvents with better safety profiles and easier recovery, such as 2-methyltetrahydrofuran (2-MeTHF), should be evaluated.
-
Temperature Control: The addition of (Boc)2O can be exothermic. On a large scale, it is crucial to have adequate cooling to maintain the reaction temperature within the desired range.
-
Impurity Profile: A key consideration in the synthesis of pharmaceutical intermediates is the control of impurities. For instance, in the synthesis of the related Sitagliptin intermediate, condensation impurities can form, which may affect the quality of the final drug product.[4] Careful control of reaction conditions and purification is essential.
-
Crystallization: A well-developed crystallization procedure is critical for obtaining a product with high purity and good handling characteristics. Seeding strategies may be necessary to ensure consistent crystal form and size.[16]
Characterization and Quality Control
The final product should be thoroughly characterized to confirm its identity, purity, and stereochemical integrity.
| Analytical Technique | Expected Result |
| 1H and 13C NMR | Spectra consistent with the structure of Boc-(R)-3-amino-4-(4-iodophenyl)butyric acid. |
| Mass Spectrometry (MS) | Correct molecular ion peak corresponding to the product's molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | High chemical purity (e.g., >98%). Chiral HPLC should be used to determine the enantiomeric excess (e.e.), which should be >99%. |
| Melting Point | A sharp and defined melting point range. |
| Optical Rotation | A specific optical rotation value characteristic of the (R)-enantiomer. |
Conclusion
This application note provides a comprehensive guide for the large-scale synthesis of Boc-(R)-3-amino-4-(4-iodophenyl)butyric acid. By leveraging established asymmetric synthesis methodologies and robust Boc-protection protocols, this valuable chiral building block can be produced in high yield and purity, enabling its use in the development of novel therapeutics. Careful attention to process optimization and quality control is paramount for successful and reproducible large-scale production.
References
- 1. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 5. Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid | C15H18F3NO4 | CID 21911205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. renyi.hu [renyi.hu]
- 9. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 10. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 16. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Application Notes and Protocols for Solid-Phase Synthesis Using Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
Abstract
The incorporation of unnatural amino acids into peptide scaffolds is a transformative strategy in medicinal chemistry and materials science, enabling the development of peptidomimetics with enhanced stability, novel structural motifs, and unique functionalities. This guide provides a comprehensive, field-tested protocol for the solid-phase synthesis of peptides containing Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid , a β-amino acid derivative. The presence of the iodo-phenyl moiety offers a versatile handle for post-synthetic modifications, such as cross-coupling reactions or radiolabeling. This document details the principles of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, step-by-step experimental procedures, and the critical considerations necessary for successfully incorporating this sterically demanding, non-canonical residue.
Foundational Principles and Strategic Considerations
The Boc/Bzl Orthogonal Protection Scheme
The Boc/Bzl strategy is a classic and robust method for Solid-Phase Peptide Synthesis (SPPS).[1][2] Its logic relies on differential acid lability for the selective removal of protecting groups:
-
Temporary Nα-Protection (Boc group): The tert-butyloxycarbonyl (Boc) group protects the N-terminus of the growing peptide chain. It is labile to moderate acids, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), and is removed at the beginning of each coupling cycle.[1][3]
-
Permanent Side-Chain Protection (Benzyl-based groups): Reactive amino acid side chains are protected by more stable, benzyl-based (Bzl) groups. These groups, along with the peptide-resin linkage, are resistant to the repeated TFA treatments used for Boc deprotection.[1][4] Their removal requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), which is applied only once at the end of the synthesis.[5][6]
This graduated acid lability allows for the stepwise elongation of the peptide chain while keeping the side chains inert until the final cleavage step.[2][4]
Significance of Incorporating this compound
The target amino acid is a unique building block for several reasons:
-
β-Amino Acid Structure: Unlike natural α-amino acids, the amino group is attached to the β-carbon.[7] This structural feature imparts resistance to enzymatic degradation by proteases and can induce unique secondary structures, such as helices and turns, in the final peptide.[7][8]
-
Iodo-phenyl Moiety: The iodine atom on the phenyl ring is a versatile functional handle. It is a key substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of diverse molecular fragments post-synthesis. It also serves as a site for introducing radioactive iodine isotopes for imaging applications.
-
Steric Hindrance: The bulky nature of this unnatural amino acid can present challenges during the coupling step, potentially leading to slower reaction kinetics and incomplete acylation.[9] Therefore, the choice of coupling reagents and reaction conditions is critical for achieving high yields.[10]
Materials and Reagents
| Category | Item | Suggested Grade/Supplier |
| Amino Acids | This compound | Custom Synthesis or Specialty Supplier |
| Standard Nα-Boc protected amino acids | Peptide Synthesis Grade | |
| Resins | Merrifield Resin (1% DVB, 100-200 mesh) | Substitution: 0.5-1.0 mmol/g |
| PAM (Phenylacetamidomethyl) Resin | Recommended for longer peptides to minimize chain loss.[3][11] | |
| Solvents | Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | |
| Isopropanol (IPA) | ACS Grade | |
| Diethyl Ether | Anhydrous | |
| Reagents | Trifluoroacetic Acid (TFA) | Reagent Grade, >99% |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | >98% Purity | |
| Cesium Carbonate (Cs₂CO₃) | >99% Purity | |
| Anhydrous Hydrogen Fluoride (HF) | Required for cleavage; requires specialized apparatus.[5] | |
| Scavengers | p-Cresol | Reagent Grade |
| Anisole | Reagent Grade | |
| Monitoring | Ninhydrin (Kaiser Test Kit) | For qualitative monitoring of free amines.[12] |
Detailed Experimental Protocols
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale. All steps should be performed in a well-ventilated fume hood.
Workflow Overview
The overall synthesis process follows a logical progression from initial resin setup to the final purified product.
Caption: High-level workflow for Boc-based solid-phase peptide synthesis.
Step 1: Resin Preparation and Loading of the First Amino Acid
The initial step involves covalently attaching the C-terminal amino acid to the solid support. The cesium salt method is highly recommended for Merrifield resins as it proceeds under mild conditions, minimizing the risk of racemization.[3][13][14]
Protocol:
-
Prepare the Amino Acid Cesium Salt:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 0.5 mmol) in methanol (2.5 mL).
-
Add water (0.25 mL) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).[14]
-
Remove the solvent by rotary evaporation.
-
Co-evaporate the resulting salt twice with anhydrous DMF (2.5 mL each time) to ensure it is completely dry.[14]
-
-
Resin Swelling:
-
Place Merrifield resin (0.1 mmol substitution) in a peptide synthesis vessel.
-
Add DCM (5-10 mL per gram of resin) and agitate for 30-60 minutes to swell the polymer beads.[2] Drain the DCM.
-
Wash the resin 3x with DMF.
-
-
Esterification (Loading):
-
Dissolve the dried Boc-amino acid cesium salt (0.2 mmol, 2.0 eq.) in 3-5 mL of anhydrous DMF.
-
Add the solution to the swollen resin.
-
Secure the vessel on a shaker and heat at 50°C for 12-24 hours.[13][14]
-
After incubation, filter the resin and wash it thoroughly with the following sequence: 3x DMF, 3x 50% DMF/water, 3x DMF, 3x DCM, 3x Methanol.
-
Dry the loaded resin in vacuo.
-
Step 2: The Iterative SPPS Cycle
This three-step cycle is repeated for each amino acid in the sequence, including the target unnatural amino acid.[12]
Caption: The core iterative cycle of Boc-SPPS.
A. Nα-Boc Deprotection
-
Rationale: The Boc group is cleaved by TFA, exposing the N-terminal amine as a trifluoroacetate salt.[3] The use of scavengers is generally not needed at this stage unless highly sensitive residues like Trp are present.[4]
-
Protocol:
-
Swell the peptide-resin in DCM (10 mL/g) for 5 minutes.
-
Drain and add a solution of 50% TFA in DCM. Agitate for 2-5 minutes.[3]
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3][15]
-
Drain and wash the resin: 2x DCM, 2x IPA (to shrink the resin and remove TFA), 2x DCM.[3]
-
B. Neutralization
-
Rationale: The protonated N-terminal amine (TFA salt) is a non-nucleophile and must be converted to the free amine to react in the subsequent coupling step. A hindered base like DIEA is used to avoid side reactions.[1][4]
-
Protocol:
-
Add a solution of 10% DIEA in DCM (10 mL/g) to the resin. Agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly to remove excess base: 3x DCM, 3x DMF.
-
C. Amino Acid Coupling
-
Rationale: The incoming Boc-protected amino acid is activated to form a highly reactive species that readily couples with the free N-terminal amine on the resin. HBTU is an efficient coupling reagent that forms an active OBt ester in situ.[12][16]
-
Protocol for Standard Amino Acids:
-
In a separate vessel, dissolve the next Boc-amino acid (0.3 mmol, 3.0 eq.) and HBTU (0.3 mmol, 3.0 eq.) in ~3 mL of DMF.
-
Add this activation solution to the neutralized peptide-resin.
-
Add DIEA (0.6 mmol, 6.0 eq.) to the vessel to initiate coupling.[12]
-
Agitate the mixture at room temperature for 1-2 hours.
-
Take a small sample of resin beads, wash them, and perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue/purple beads), continue coupling for another hour or perform a recoupling step.
-
Once complete, drain the solution and wash the resin: 3x DMF, 3x DCM.
-
-
Protocol for this compound:
-
Due to the steric bulk of this β-amino acid, a longer coupling time and/or double coupling may be necessary.[9]
-
Follow the standard protocol above, but allow the reaction to proceed for at least 2-4 hours for the first attempt.
-
If the Kaiser test remains positive, drain the vessel, wash with DMF, and repeat the entire coupling procedure with a fresh solution of activated amino acid.
-
Step 3: Final Cleavage and Deprotection
-
Rationale: This is the terminal step where the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This requires a very strong acid, anhydrous hydrogen fluoride (HF).[5][6] During cleavage, reactive carbocations are generated from the protecting groups, which can cause side reactions with nucleophilic residues. Scavengers are added to the cleavage cocktail to trap these cations.[5][17] The iodo-phenyl group is generally stable to HF, but scavengers like anisole or p-cresol provide additional protection.
WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure must be performed by trained personnel using a specialized, dedicated HF cleavage apparatus made of HF-resistant materials (e.g., Kel-F, Teflon).[5]
| Parameter | Value | Purpose |
| Reagent | Anhydrous Hydrogen Fluoride (HF) | Cleaves peptide from resin and removes Bzl-based protecting groups. |
| Scavenger | p-Cresol or Anisole | Traps carbocations generated during deprotection. |
| Ratio (HF:Scavenger) | 90:10 (v/v) | Standard mixture for most peptides. |
| Temperature | 0 °C | Controls reaction rate and minimizes side reactions. |
| Time | 1 hour | Sufficient for most protecting groups. |
-
Protocol:
-
After the final coupling and washing, perform a final Nα-Boc deprotection (Step 2A).
-
Thoroughly dry the peptide-resin under high vacuum for several hours.
-
Place the dried resin (~0.1 mmol) and a magnetic stir bar into the reaction vessel of the HF apparatus.
-
Add the scavenger (e.g., p-cresol, 1.0 mL).
-
Cool the reaction vessel to approximately -78 °C (dry ice/acetone bath).
-
Carefully condense anhydrous HF (~9.0 mL) into the reaction vessel.
-
Transfer the vessel to an ice bath (0 °C) and stir the mixture for 1 hour.[5]
-
After 1 hour, remove the HF under a stream of nitrogen or by vacuum, trapping it in a neutralizing base (e.g., calcium oxide).[5]
-
Step 4: Peptide Precipitation, Purification, and Analysis
-
Work-up:
-
Once all HF is evaporated, wash the resin/crude peptide mixture with cold, anhydrous diethyl ether to precipitate the peptide and remove the scavengers.[5]
-
Centrifuge or filter to collect the solid peptide. Repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Characterization:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-peptide - Wikipedia [en.wikipedia.org]
- 8. Ribosomal Incorporation of Consecutive β-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. pepdoopeptides.com [pepdoopeptides.com]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resolvemass.ca [resolvemass.ca]
- 21. researchgate.net [researchgate.net]
- 22. ijsra.net [ijsra.net]
Application Notes and Protocols: Synthesis of Constrained Amino Acids from Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
Introduction: The Critical Role of Conformational Constraint in Drug Discovery
In the landscape of modern drug discovery, the quest for molecules with high affinity, selectivity, and metabolic stability is paramount. Constrained peptides and amino acids have emerged as a powerful class of therapeutics and research tools, addressing many of the limitations of their linear counterparts.[1] By "locking" a peptide or amino acid into a specific three-dimensional conformation, we can pre-organize the molecule into its bioactive shape, reducing the entropic penalty upon binding to its biological target. This conformational rigidity often leads to enhanced binding affinity, increased resistance to proteolytic degradation, and improved cell permeability.[1] These advantages make constrained amino acids particularly valuable for targeting challenging protein-protein interactions (PPIs), which are often characterized by large, flat interfaces that are difficult for traditional small molecules to disrupt effectively.[1]
This application note provides a detailed guide for the synthesis of constrained amino acids, specifically focusing on the intramolecular cyclization of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid. This versatile starting material, featuring a strategically placed iodo-aryl group, is an ideal precursor for forming a variety of cyclic structures through palladium-catalyzed intramolecular C-C bond formation, a cornerstone of modern synthetic organic chemistry.[2][3] We will delve into the rationale behind the chosen synthetic strategies, provide detailed, step-by-step protocols, and offer insights into the critical parameters that govern the success of these transformations.
Strategic Approaches to Cyclization
The synthesis of constrained amino acids from this compound can be achieved through several robust and well-established cyclization strategies. The choice of method will depend on the desired ring size and the specific structural features of the target constrained amino acid. Here, we will focus on two powerful palladium-catalyzed methods: the Intramolecular Heck Reaction and Ring-Closing Metathesis (RCM).
Intramolecular Heck Reaction: A Powerful Tool for C-C Bond Formation
The intramolecular Heck reaction is a reliable and versatile method for constructing carbocyclic and heterocyclic rings.[4][5] This palladium(0)-catalyzed reaction involves the intramolecular coupling of an aryl or vinyl halide with an alkene.[4] In our case, the iodo-phenyl group of the starting material will react with a strategically introduced alkene moiety to form the desired cyclic structure. The reaction proceeds under mild conditions and exhibits high functional group tolerance, making it a favored method in complex molecule synthesis.[4]
Mechanism and Rationale: The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by migratory insertion of the alkene into the newly formed carbon-palladium bond. The final step is a β-hydride elimination, which regenerates the Pd(0) catalyst and yields the cyclized product. The regioselectivity of the alkene insertion and the subsequent elimination are key factors that determine the structure of the final product.
Ring-Closing Metathesis (RCM): Crafting Macrocycles with Precision
Ring-closing metathesis has revolutionized the synthesis of macrocyclic compounds, particularly in the realm of peptides and peptidomimetics.[6][7][8] This reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the intramolecular reaction of two terminal alkenes to form a new cycloalkene and a volatile ethylene byproduct. RCM is exceptionally tolerant of various functional groups and is widely used to create "stapled" peptides with stabilized secondary structures.[9]
Mechanism and Rationale: The RCM reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal alkylidene catalyst and the diene substrate. The high efficiency of this reaction is driven by the formation of the thermodynamically stable cyclic product and the release of ethylene gas. By incorporating terminal alkene side chains into our starting amino acid, we can leverage RCM to synthesize macrocyclic constrained amino acids.
Experimental Protocols
Protocol 1: Synthesis of a Tetrahydroisoquinoline-based Constrained Amino Acid via Intramolecular Heck Reaction
This protocol details the synthesis of a constrained amino acid featuring a tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry. The key step is an intramolecular Heck reaction to form the seven-membered ring.
Workflow Diagram:
Caption: Workflow for the synthesis of a constrained amino acid via intramolecular Heck cyclization.
Step-by-Step Methodology:
-
Allylation of the Amine:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
To this suspension, add allyl bromide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-allyl intermediate.
-
-
Intramolecular Heck Cyclization: [10][11]
-
In a flame-dried Schlenk flask, dissolve the N-allyl intermediate (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.1 eq), triphenylphosphine (PPh₃, 0.2 eq), and silver carbonate (Ag₂CO₃, 2.0 eq).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the cyclized product.
-
-
Ester Hydrolysis (if starting with the ester):
-
Dissolve the cyclized ester in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the final constrained amino acid.
-
Quantitative Data Summary:
| Step | Reactant | Product | Typical Yield |
| 1. Allylation | This compound | N-allyl intermediate | 85-95% |
| 2. Intramolecular Heck | N-allyl intermediate | Cyclized product | 60-75% |
| 3. Hydrolysis | Cyclized ester | Final constrained amino acid | >95% |
Protocol 2: Synthesis of a Macrocyclic Constrained Amino Acid via Ring-Closing Metathesis (RCM)
This protocol outlines the synthesis of a macrocyclic constrained amino acid by introducing two terminal alkene chains and employing RCM for the cyclization step.
Workflow Diagram:
Caption: Workflow for macrocyclization via Ring-Closing Metathesis.
Step-by-Step Methodology:
-
Sonogashira Coupling to Introduce the First Alkene:
-
To a solution of this compound (1.0 eq) in a mixture of triethylamine (Et₃N) and THF, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Bubble argon through the solution for 15 minutes.
-
Add allylacetylene (1.5 eq) and stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture, and concentrate the filtrate. Purify by column chromatography to obtain the alkyne-coupled product.
-
-
Amide Coupling with Allylamine to Introduce the Second Alkene:
-
Dissolve the product from the previous step (1.0 eq) in dichloromethane (DCM).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add allylamine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the diene precursor.
-
-
Ring-Closing Metathesis (RCM): [9][12]
-
Dissolve the diene precursor in anhydrous and degassed DCM to a final concentration of 0.01 M.
-
Add Grubbs' second-generation catalyst (0.05 eq).
-
Heat the reaction to reflux under an argon atmosphere for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with ethyl vinyl ether.
-
Concentrate the solvent and purify the residue by column chromatography to afford the macrocyclic product.
-
-
Hydrogenation of the Double Bond (Optional):
-
Dissolve the macrocyclic product in methanol or ethanol.
-
Add palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 6-8 hours.
-
Filter the reaction through Celite and concentrate the filtrate to obtain the saturated macrocycle.
-
Quantitative Data Summary:
| Step | Reactant | Product | Typical Yield |
| 1. Sonogashira Coupling | This compound | Alkyne-coupled product | 70-85% |
| 2. Amide Coupling | Alkyne-coupled product | Diene precursor | 80-90% |
| 3. RCM | Diene precursor | Macrocyclic product | 50-70% |
| 4. Hydrogenation | Macrocyclic product | Saturated macrocycle | >95% |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Chromatographic Monitoring: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for tracking the progress of each reaction step. The disappearance of starting material and the appearance of the product with the expected mass provide real-time validation of the transformation.
-
Spectroscopic Characterization: The structure and purity of all intermediates and the final constrained amino acid must be confirmed by a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the covalent structure of the products, including the formation of the new C-C bonds and the cyclic framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the elemental composition of the synthesized molecules.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups and monitor their transformations throughout the synthetic sequence.
-
By adhering to these analytical practices, researchers can ensure the integrity of their synthetic route and the identity of the final constrained amino acid.
Conclusion
The synthesis of constrained amino acids from readily available starting materials like this compound opens up a vast chemical space for the design of novel therapeutics and chemical probes. The intramolecular Heck reaction and ring-closing metathesis are powerful and reliable methods for creating a diverse range of cyclic structures. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to confidently incorporate these advanced synthetic strategies into their research endeavors, ultimately accelerating the discovery of new and effective medicines.
References
- 1. insightaceanalytic.com [insightaceanalytic.com]
- 2. Advances in Pd-catalyzed C–C bond formation in carbohydrates and their applications in the synthesis of natural products and medicinally relevant mole ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06351K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Constraining an Irregular Peptide Secondary Structure through Ring‐Closing Alkyne Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A role for ring-closing metathesis in medicinal chemistry: mimicking secondary architectures in bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Transition Metal Mediated Synthesis of Conformationally Constrained Phenylalanine Analogues and Their Applications [ch.imperial.ac.uk]
- 11. Use of the Intramolecular Heck Reaction for Forming Congested Quaternary Carbon Stereoenters. Stereocontrolled Total Synthesis of (±)-Gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Purity in the Synthesis of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
Welcome to the technical support center for the synthesis of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid (CAS No. 269396-71-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately optimize for both yield and purity. The insights provided herein are a synthesis of established protocols for related compounds, practical experience, and fundamental principles of organic chemistry.
Overview of the Synthetic Strategy
The most direct and common route to this compound involves the N-protection of the corresponding free amino acid, (R)-3-amino-4-(4-iodophenyl)-butyric acid, using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under basic conditions. While seemingly straightforward, achieving high yield and purity requires careful control of reaction parameters to minimize side reactions and facilitate purification.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the Boc protection of (R)-3-amino-4-(4-iodophenyl)-butyric acid?
A1: A robust starting point is to adapt a standard procedure for the Boc protection of amino acids. A two-phase system using an aqueous basic solution and an organic solvent is often effective.
Recommended Starting Protocol:
-
Dissolution: Dissolve (R)-3-amino-4-(4-iodophenyl)-butyric acid (1 equivalent) in an aqueous solution of a suitable base, such as sodium hydroxide or sodium bicarbonate (1-2.2 equivalents)[1].
-
Solvent Addition: Add an organic solvent that is immiscible with water, such as toluene or methyl tert-butyl ether (MTBE)[1].
-
Reagent Addition: Cool the mixture (e.g., to 20°C) and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 equivalents) in the same organic solvent dropwise[1].
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours (typically 10-24 hours) until TLC or LC-MS analysis indicates complete consumption of the starting material[1].
-
Work-up:
-
Separate the aqueous and organic layers.
-
Wash the organic layer with a mild acidic solution (e.g., 5% citric acid) to remove any unreacted amine and excess base[2].
-
Acidify the aqueous layer to a pH of 2-3 with an acid like HCl to protonate the carboxylic acid of the product[1].
-
Extract the product from the acidified aqueous layer with an organic solvent like ethyl acetate[1][2].
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product[2].
-
Q2: What are the most critical parameters to control for maximizing yield?
A2: Several factors are crucial for optimizing the yield:
-
Stoichiometry of Boc₂O: Using a slight excess of Boc₂O (1.05-1.2 eq.) ensures complete conversion of the starting amino acid. However, a large excess can complicate purification.
-
Base Selection and Stoichiometry: An inorganic base like sodium hydroxide or sodium bicarbonate is commonly used to deprotonate the amino group, enhancing its nucleophilicity[1][3]. The amount of base should be sufficient to neutralize the amino acid and facilitate the reaction.
-
Reaction Temperature: The reaction is typically run at room temperature. Elevated temperatures are generally not necessary and may promote the decomposition of Boc₂O.
-
pH during Work-up: Careful acidification of the aqueous layer is critical. The product is soluble in the aqueous phase at high pH and in the organic phase at low pH. The pH should be adjusted to ensure the carboxylic acid is protonated (pH 2-3) for efficient extraction into the organic solvent[1].
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated. The starting material (amino acid) will have a very low Rf value, while the Boc-protected product will be significantly less polar and have a higher Rf. Staining with ninhydrin can be used to visualize the free amine of the starting material. Alternatively, LC-MS is a more powerful tool for tracking the disappearance of the starting material and the appearance of the product.
Q4: What is the expected yield and purity for this synthesis?
A4: For analogous syntheses, such as that of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, yields are reported in the range of 75-90% with purities exceeding 99% after purification[1]. Similar outcomes can be expected for the iodo-phenyl derivative with proper optimization and purification. Commercially available products often have a purity of 96% or higher[4].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Inefficient extraction during work-up. 3. Product loss during purification. | 1. Extend the reaction time or use a slight excess of Boc₂O. Confirm completion with TLC or LC-MS. 2. Ensure the pH of the aqueous layer is adjusted to 2-3 before extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). 3. If recrystallization is used, minimize the amount of solvent and ensure proper cooling to maximize crystal formation. |
| Presence of Starting Material in Final Product | 1. Insufficient Boc₂O. 2. Inadequate reaction time. 3. Inefficient removal of unreacted starting material during work-up. | 1. Use a slight excess of Boc₂O (1.05-1.2 eq.). 2. Monitor the reaction until the starting material is no longer detectable. 3. Wash the organic layer with a mild acidic solution (e.g., dilute HCl or citric acid) to remove the basic starting amine. |
| Formation of a "Condensation Impurity" | This is a known issue in the synthesis of similar compounds, where two molecules of the amino acid react with one molecule of Boc₂O, or other side reactions occur.[1] | 1. Control Stoichiometry: Avoid a large excess of the starting amino acid relative to the base. 2. Solvent Choice: The choice of an organic solvent immiscible with water can help control the formation of such impurities. Toluene has been shown to be effective in similar systems.[1] 3. Purification: These impurities can be difficult to remove by simple recrystallization. Column chromatography may be necessary if the level of this impurity is high. |
| Oily Product That is Difficult to Handle | The product may not crystallize easily if impurities are present. | 1. Attempt to purify a small sample by column chromatography to see if a solid can be obtained. 2. If the product is an oil, it can sometimes be solidified by forming a dicyclohexylamine (DCHA) salt.[2] |
| Potential De-iodination | While the Boc protection reaction is generally mild, harsh conditions could potentially lead to the loss of the iodine atom. | 1. Avoid high temperatures and strongly acidic or basic conditions beyond what is necessary for the reaction and work-up. 2. Use of scavengers is generally not required for this type of reaction but could be considered if de-iodination is a persistent issue. |
Experimental Workflows and Diagrams
Boc Protection Workflow
Caption: Workflow for the Boc protection of (R)-3-amino-4-(4-iodophenyl)-butyric acid.
Troubleshooting Decision Tree
References
Technical Support Center: Purification of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
Welcome to the dedicated technical support guide for the purification of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid (CAS 269396-71-6). This molecule is a crucial building block in pharmaceutical synthesis, and achieving high purity is paramount for downstream applications. This guide provides field-proven troubleshooting advice and detailed protocols to help you overcome common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: My final product is a persistent, thick oil or gum instead of the expected off-white solid. What is causing this, and how can I solidify it?
A: This is the most frequently reported issue for many Boc-protected amino acids.[1] The oily nature is typically due to one or a combination of three factors:
-
Residual Solvents: Trace amounts of reaction or extraction solvents (e.g., Dioxane, Ethyl Acetate, THF) can plasticize the solid, preventing crystallization.
-
Hygroscopic Nature: The compound may have absorbed atmospheric moisture.[1]
-
Impurities: The presence of greasy byproducts, such as unreacted di-tert-butyl dicarbonate ((Boc)₂O) or N,N'-di-tert-butylurea, can inhibit lattice formation.
Solution: The most effective method is "pulping" or trituration. A patented method for crystallizing oily Boc-amino acids involves dissolving or suspending the oil in a weak polar solvent like n-hexane, cyclohexane, or diethyl ether, which helps to induce solidification.[2][3] Refer to the Troubleshooting Guide (Problem 2) for a detailed protocol.
Q2: My overall yield is very low after completing the purification. What are the most likely points of product loss?
A: Significant product loss can occur at several stages:
-
Aqueous Workup: During the initial extraction, incorrect pH can lead to the product remaining in the aqueous layer. The carboxylic acid must be fully protonated (pH ~2-3) to ensure efficient extraction into an organic solvent like ethyl acetate.[4][5]
-
Recrystallization: Using too much hot solvent to dissolve the crude product will result in a non-saturated solution, leading to poor recovery upon cooling. Likewise, premature filtration before crystallization is complete will leave a significant amount of product in the mother liquor.
-
Column Chromatography: If the compound streaks on the column (a common issue for carboxylic acids), it can lead to broad fractions and difficult separation, resulting in the loss of material in mixed fractions.
Q3: My HPLC analysis shows several impurity peaks. What are the most probable identities of these impurities?
A: Impurities often stem from the preceding Boc-protection step. Common species include:
-
Starting Material: Unreacted (R)-3-amino-4-(4-iodo-phenyl)-butyric acid.
-
Di-Boc Species: Over-reaction can lead to the formation of a di-protected amine, although this is less common.[6]
-
Condensation Impurities: In some cases, side reactions can lead to the formation of condensation products, which can be difficult to remove by simple recrystallization.[7]
-
Reagent Byproducts: If using a reagent like BOC-ON, the oxime byproduct must be thoroughly removed during the workup.[4]
Q4: How can I analyze the enantiomeric purity of my final product to ensure it is the desired (R)-enantiomer?
A: Enantiomeric purity must be assessed using a chiral stationary phase (CSP) in HPLC. Standard C18 columns will not separate enantiomers. You will need a specialized column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or polysaccharide derivatives, which are effective for separating underivatized amino acids and their derivatives.[8][9][10]
Section 2: In-Depth Troubleshooting and Protocols
This section provides structured guidance and detailed experimental protocols for resolving complex purification issues.
Problem 1: Low Chemical Purity After Initial Workup
If your crude product contains multiple impurities as identified by TLC or HPLC, a systematic purification approach is necessary.
The choice between recrystallization and chromatography depends on the physical state of your crude product and the nature of the impurities.
Caption: Workflow for selecting the appropriate purification method.
Recrystallization is highly effective for removing impurities with different solubility profiles than the target compound.
Causality: The principle relies on dissolving the impure solid in a minimum amount of a hot solvent in which the desired compound has high solubility, while the impurities are either highly soluble (remain in solution upon cooling) or sparingly soluble (can be filtered out while hot). Upon controlled cooling, the desired compound crystallizes out in a purer form.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in various solvents (e.g., Ethyl Acetate, Isopropanol, Acetonitrile, Toluene). Find a solvent that poorly dissolves the compound at room temperature but fully dissolves it upon heating. An anti-solvent (in which the product is insoluble, e.g., Hexane or Heptane) will also be needed.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., Ethyl Acetate) dropwise at reflux until the solid just dissolves. Using the absolute minimum volume is critical for maximizing yield.
-
Cooling & Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, scratch the inside of the flask with a glass rod or add a single seed crystal.
-
Anti-Solvent Addition: Once the solution is at room temperature, slowly add the anti-solvent (e.g., Hexane) dropwise while stirring until the solution becomes persistently cloudy.
-
Maturation: Cool the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the filter cake with a small amount of the cold anti-solvent to remove residual mother liquor.
-
Drying: Dry the purified solid under high vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
| Parameter | Recommended System | Expected Purity |
| Primary Solvent | Ethyl Acetate, Isopropyl Acetate, Toluene | >99.0% (by HPLC) |
| Anti-Solvent | n-Heptane, n-Hexane, Cyclohexane | |
| Typical Ratio | 1:3 to 1:5 (Primary:Anti-Solvent) |
Table 1: Recommended Solvent Systems for Recrystallization.
This technique is necessary when the product is an oil or when impurities have polarities very similar to the product. For acidic compounds like this, special care is required to prevent peak tailing.
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. By adding a small amount of acid (e.g., acetic acid) to the mobile phase, the carboxylic acid on the target molecule remains protonated, preventing its interaction with acidic silanol groups on the silica surface and ensuring a sharp, symmetrical peak shape.
Step-by-Step Methodology:
-
TLC Analysis: Develop a TLC mobile phase that gives the product an Rf value of ~0.3. A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Mobile Phase Preparation: Prepare the mobile phase identified in the previous step, but add 0.5-1% acetic acid by volume. For example, for 1 L of 70:30 Hexane:Ethyl Acetate, add 5-10 mL of glacial acetic acid.
-
Column Packing: Pack a glass column with silica gel using the prepared mobile phase. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution & Fraction Collection: Begin eluting the mobile phase through the column under positive pressure (flash). Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). The final traces of acetic acid can be removed by co-evaporation with a non-polar solvent like toluene.
Problem 2: Product Fails to Crystallize and Remains an Oil
This is a common frustration that can often be solved without resorting to chromatography.
Caption: Common causes for the failure of the product to solidify.
This protocol is adapted from methods proven effective for difficult-to-crystallize Boc-amino acids.[2][3]
Causality: This technique works by providing a medium (a weak polar or non-polar solvent) in which the desired product is virtually insoluble but oily impurities have some solubility. The mechanical action of stirring (pulping) breaks down the gum and encourages nucleation, while the solvent washes away the impurities that inhibit crystallization.
Step-by-Step Methodology:
-
Solvent Removal: Ensure the crude oil is free of high-boiling solvents. Dissolve the oil in a small amount of toluene and re-evaporate under reduced pressure. This azeotropically removes trace water. Repeat 2-3 times.
-
Seed Crystal (Optional but Recommended): If available, add a single seed crystal to the oil.
-
Pulping: Add a weak polar or non-polar solvent, such as n-hexane or diethyl ether, to the flask (typically 5-10 mL per gram of oil).[2]
-
Mechanical Agitation: Stir the resulting suspension vigorously at room temperature. The oil should gradually transform into a white or off-white solid. This may take anywhere from 30 minutes to several hours.[2]
-
Isolation: Once the transformation to a free-flowing solid is complete, filter the product, wash with a small amount of fresh, cold pulping solvent, and dry under high vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. peptide.com [peptide.com]
- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: HPLC Purification of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
Welcome to the technical support guide for the HPLC purification of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid. This document provides a comprehensive, experience-driven approach to developing a robust purification method, troubleshooting common issues, and understanding the scientific principles behind the chromatographic process. This guide is intended for researchers, scientists, and drug development professionals who require high-purity material for their work.
Introduction to the Molecule and Purification Strategy
This compound is a non-standard amino acid derivative characterized by several key chemical features that dictate the purification strategy:
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is non-polar, significantly increasing the hydrophobicity of the molecule compared to its free amine counterpart.[1] This makes reversed-phase HPLC the ideal purification technique.[2][3]
-
Carboxylic Acid: The free carboxylic acid group is ionizable. To achieve sharp, symmetrical peaks in reversed-phase chromatography, its ionization must be suppressed by acidifying the mobile phase.[3][4]
-
Iodinated Phenyl Group: The presence of an iodine atom on the phenyl ring further increases the molecule's hydrophobicity and provides a strong chromophore for UV detection.
-
Chiral Center: The molecule contains a stereocenter at the 3-position. While this guide focuses on purification, not chiral separation, awareness of this feature is crucial, as the presence of the undesired (S)-enantiomer would represent a key impurity to resolve.
Our strategy will be based on reversed-phase preparative HPLC, which separates molecules based on their hydrophobicity.
Recommended Preparative HPLC Method
This section provides a robust starting point for your purification. Optimization will likely be necessary based on your specific crude sample's impurity profile and the loading amount.
Experimental Workflow Diagram
Caption: General workflow for preparative HPLC purification.
Detailed Protocol & Parameters
This protocol is designed as a starting point for method development.
1. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a solvent that is compatible with the mobile phase.
-
Recommended Solvent: A 1:1 mixture of Mobile Phase A and Mobile Phase B, or Dimethyl Sulfoxide (DMSO).
-
Causality: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[3] If using DMSO, ensure the injection volume is small relative to the column volume to minimize this effect.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[5]
2. HPLC System & Conditions: Summarized in the table below, these parameters provide a solid foundation for the purification.
| Parameter | Recommended Setting | Rationale & Expertise |
| Column | C18 Reversed-Phase, ≥10 µm particle size | C18 is the standard for hydrophobic molecules like Boc-protected amino acids.[2][3] Larger particles are used in preparative work to reduce backpressure and allow for higher flow rates. |
| Dimensions | 21.2 x 250 mm (Preparative) | This size is suitable for purifying moderate quantities (100-500 mg) of material. Scale up or down as needed. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water | TFA is a crucial additive. It acts as an ion-pairing agent and acidifies the mobile phase to a pH of ~2.[3] This suppresses the ionization of the analyte's carboxylic acid, leading to sharper peaks and more reproducible retention times.[3][4] |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[6] |
| Gradient | 30% to 90% B over 30 minutes | This is a good starting "scouting" gradient. The initial 30% B is chosen because the molecule is quite hydrophobic. Adjust the starting and ending percentages based on initial results. |
| Flow Rate | 20 mL/min | This is a typical flow rate for a 21.2 mm ID preparative column. |
| Detection | UV at 220 nm and 254 nm | 220 nm allows for sensitive detection of the amide bond in the Boc group. 254 nm is useful for detecting the iodinated phenyl ring, which can help distinguish the target compound from other impurities. |
| Column Temp. | Ambient or 30 °C | Using a column oven improves the reproducibility of retention times by eliminating fluctuations due to ambient temperature changes.[3] |
3. Post-Purification:
-
Analyze collected fractions using analytical HPLC to determine purity.
-
Pool the pure fractions.
-
Remove the acetonitrile under reduced pressure (rotary evaporation).
-
Lyophilize the remaining aqueous solution to obtain the final product as a fluffy solid.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during purification in a practical, question-and-answer format.
Troubleshooting Decision Tree: Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Question: My peak is broad and tailing significantly. What's the cause?
Answer: This is one of the most common issues in reversed-phase HPLC, especially for acidic compounds.
-
Primary Cause: Ionization. The most likely culprit is incomplete suppression of the carboxylic acid's ionization. If the mobile phase pH is not low enough (ideally 2-3 pH units below the analyte's pKa), a portion of your molecule exists in its ionized (carboxylate) form, which interacts differently and more strongly with residual silanols on the silica-based column packing, causing tailing.[3][4]
-
Solution: Double-check that you have added 0.1% TFA to both your water (Mobile Phase A) and acetonitrile (Mobile Phase B). Inconsistent acidification is a frequent source of this problem.
-
-
Secondary Cause: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, triangular peaks.[3]
-
Solution: Perform a loading study. Inject progressively smaller amounts of your sample (e.g., 50 mg, 25 mg, 10 mg) and observe the peak shape. If it sharpens significantly at lower loads, you are overloading the column. You will need to either perform multiple smaller injections or move to a larger diameter column.
-
-
Tertiary Cause: Secondary Silanol Interactions. Even with TFA, some free silanol groups on the silica backbone of the C18 column can cause tailing.
-
Solution: Use a high-quality, end-capped column, which has fewer free silanols. If the problem persists, consider a different acidic modifier like formic acid (0.1%), which can sometimes offer different selectivity and peak shape.
-
Question: I'm seeing a split or shouldered peak for my compound. Why?
Answer: Peak splitting often points to an issue happening at the point of injection or with the column itself.
-
Cause 1: Sample Solvent Incompatibility. If you dissolve your sample in a solvent that is much stronger than your initial mobile phase conditions (e.g., pure acetonitrile when your gradient starts at 30% acetonitrile), the sample doesn't properly "band" at the top of the column. It travels down the column in a distorted plug, leading to a split peak.[3][7]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (in this case, 30% ACN / 70% Water with 0.1% TFA). If solubility is an issue, use a minimal amount of a stronger solvent like DMSO or Methanol and then dilute with Mobile Phase A.
-
-
Cause 2: Disrupted Column Bed. A physical void or channel in the column packing material can cause the sample to travel through two different paths, resulting in two distinct or overlapping peaks. This can be caused by pressure shocks or repeated use.
-
Solution: First, try disconnecting the column and flushing it in the reverse direction (if the manufacturer allows). If this doesn't work, the column bed is likely compromised, and the column needs to be replaced.[3]
-
-
Cause 3 (Less Likely): Co-elution of Diastereomers. If your synthesis inadvertently created diastereomers, and the conditions are partially resolving them, you might see a shouldered or closely eluting doublet. This is distinct from enantiomers, which will not separate on a standard C18 column.
-
Solution: Analyze the fractions across the peak by LC-MS to see if there is a co-eluting species with the same mass.
-
Question: My retention times are not reproducible from one run to the next. What should I check?
Answer: Drifting retention times are a sign of an unstable system. The issue is almost always related to the mobile phase or temperature.
-
Cause 1: Insufficient Column Equilibration. Before each injection, the column must be fully re-equilibrated to the initial mobile phase conditions. If you start the next run before the column has returned to 30% B and stabilized, the starting point will be different each time, leading to shifting retention.
-
Solution: Ensure your method includes a post-run equilibration step of at least 10 column volumes. For a 21.2x250 mm column at 20 mL/min, a 5-10 minute equilibration is a good starting point.[8]
-
-
Cause 2: Mobile Phase Composition Issues. If you are using an online mixing pump, ensure its proportioning valves are functioning correctly. Air bubbles in the solvent lines can also cause incorrect mixing and fluctuating pressure/retention times.[7][9]
-
Solution: Degas your solvents thoroughly. If you suspect the pump, you can test it by pre-mixing a bottle of the initial mobile phase composition and running it isocratically to see if retention is stable.
-
-
Cause 3: Temperature Fluctuations. Chromatography is a temperature-dependent process. If the ambient lab temperature changes significantly throughout the day, so will your retention times.[3][8]
-
Solution: Use a column oven to maintain a constant temperature for the column. This is a critical component for achieving high reproducibility.
-
Question: I have poor recovery of my compound after purification. Where did it go?
Answer: Low recovery can be due to chemical or physical loss.
-
Cause 1: On-Column Degradation. While less common for Boc-protected amino acids, highly acidic conditions (like 0.1% TFA) over long run times could potentially cause some degradation or loss of the Boc group, though this is more of a concern during sample storage in acidic solutions.
-
Solution: Analyze your crude material before and after sitting in the sample solvent for several hours to check for degradation. If it is unstable, prepare the sample immediately before injection.
-
-
Cause 2: Irreversible Adsorption. If the compound is "sticky" or if the column is old and contaminated, some material may not elute.
-
Solution: After your gradient, add a high-organic wash step (e.g., holding at 95% B for 5-10 column volumes) to strip strongly retained compounds from the column.[5]
-
-
Cause 3: Inefficient Fraction Collection. Check the delay volume between your UV detector and the fraction collector outlet. If this is set incorrectly, you may be collecting fractions before or after your peak actually elutes, leading to apparent low recovery.
-
Solution: Calibrate the delay volume of your system using a standard like caffeine or acetone.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. veeprho.com [veeprho.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Maintaining Stereochemical Integrity of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
Welcome to the technical support center for Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable chiral building block. Maintaining the stereochemical purity at the C3 position is paramount for ensuring the desired biological activity and avoiding diastereomeric impurities in your final compounds. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the prevention of racemization during common synthetic transformations.
The Challenge: Why is Racemization a Concern?
This compound, like other N-protected amino acids, is susceptible to racemization (or more accurately, epimerization) at its stereocenter during carboxyl group activation, a necessary step for amide bond formation (peptide coupling). The primary mechanism involves the formation of a planar, achiral intermediate that can be re-protonated from either face, leading to a mixture of (R) and (S) enantiomers.
The structure of this specific β-amino acid presents unique factors:
-
Acidity of the α-Proton: The proton at the C3 position is the site of potential epimerization. Its acidity is increased by the inductive electron-withdrawing effects of the adjacent carbonyl group and the distant iodo-phenyl moiety.
-
Intermediate Formation: Activation of the carboxyl group can lead to an intramolecular cyclization to form a six-membered dihydro-oxazinone intermediate. This planar ring system is the key culprit in the loss of stereochemical information.
-
Steric and Electronic Effects: The bulky 4-iodophenyl group provides significant steric hindrance, which can slow down reaction rates. The iodine atom itself is electron-withdrawing, which can influence the electronic environment of the entire molecule.[1][2]
Mechanism of Racemization via Dihydro-oxazinone Intermediate
The most prevalent pathway for racemization in N-acyl protected amino acids proceeds through a cyclic intermediate.[3][4] In the case of this β-amino acid, a 1,3-oxazinan-4-one ring is formed. The process is base-catalyzed and is significantly accelerated during the "activated" state of the carboxylic acid required for coupling.
Caption: Mechanism of racemization via a dihydro-oxazinone intermediate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound.
Q1: I performed a peptide coupling using DIC and an amine, but my final product is almost a 1:1 mixture of enantiomers. What happened?
A1: Root Cause Analysis and Solution
Using a carbodiimide reagent like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) alone is a very common cause of severe racemization.[3] These reagents form a highly reactive O-acylisourea intermediate. If the desired nucleophilic attack by the amine is slow (which can be the case with a sterically hindered β-amino acid), this intermediate has ample time to cyclize to the dihydro-oxazinone, which then rapidly racemizes in the presence of a base.
Solution: The key is to intercept the O-acylisourea intermediate with an additive to form a new active ester that is more stable and less prone to cyclization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are essential.[5][6]
Optimized Protocol: DIC/Oxyma Coupling
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) and Oxyma (1.1 equiv.) in anhydrous DMF or DCM.
-
Addition of Amine: Add the amine component (1.0-1.1 equiv.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath. This is a critical step to slow down the rate of racemization.[3]
-
Initiation: Add DIC (1.1 equiv.) dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the diisopropylurea byproduct. Proceed with a standard aqueous workup.
Q2: I switched to a stronger uronium coupling reagent (HATU), but I'm still observing 5-10% of the wrong enantiomer. How can I improve this?
A2: Fine-Tuning Onium Salt Couplings
Uronium/aminium reagents like HATU, HBTU, or HCTU are highly effective but their performance is critically dependent on the choice of base and the activation procedure.[7] The most common error is using a strong, unhindered base or allowing the amino acid to "pre-activate" for too long before the amine is present.
Critical Parameters:
-
Base Selection: The choice of base is arguably the most critical factor after the coupling reagent itself. Strong bases readily abstract the α-proton from the activated intermediate. Diisopropylethylamine (DIEA) is a common choice but is often too basic. A switch to a weaker or more sterically hindered base is highly recommended.[5]
-
Activation Time: Pre-activating the carboxylic acid with HATU and a base before adding the amine component creates a window of opportunity for racemization. The best practice is in situ activation, where all components are mixed before the reaction is initiated.[8]
Table 1: Comparison of Common Bases for Peptide Coupling
| Base | pKa (Conjugate Acid) | Steric Hindrance | Racemization Risk | Recommendation |
| Triethylamine (TEA) | ~10.7 | Low | High | Not Recommended |
| Diisopropylethylamine (DIEA) | ~10.1 | Moderate | Moderate to High | Use with caution; 2 equiv. max |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Low | Recommended |
| 2,4,6-Collidine (TMP) | ~7.4 | High | Very Low | Highly Recommended |
Optimized Protocol: HATU/Collidine Coupling
-
Setup: To a flask containing this compound (1.0 equiv.), add the amine component (1.0 equiv.) and HATU (1.05 equiv.).
-
Solvent: Dissolve the mixture in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C.
-
Initiation: Add 2,4,6-Collidine (2.0 equiv.) dropwise to the mixture.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-4 hours. Monitor by LC-MS.
-
Workup: Perform a standard aqueous workup to remove DMF and excess reagents.
Q3: How do I reliably check the enantiomeric purity of my final product?
A3: Analytical Methods for Chiral Purity Assessment
Visualizing your product as a single peak on a standard HPLC is insufficient to confirm its chiral purity. You must use a method capable of separating the (R) and (S) enantiomers.
Method 1: Direct Analysis by Chiral HPLC
This is the most straightforward method. It involves using a High-Performance Liquid Chromatography system equipped with a Chiral Stationary Phase (CSP).
Experimental Protocol: Chiral HPLC
-
Column Selection: Columns with macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ T) or polysaccharide-based phases are often effective for separating N-protected amino acids.[9][10]
-
Mobile Phase: A typical mobile phase would be a mixture of an organic modifier (like acetonitrile or methanol) and an aqueous buffer containing a small amount of acid (e.g., 0.1% TFA or formic acid).
-
Sample Preparation: Dissolve a small amount of your purified product in the mobile phase.
-
Analysis: Inject the sample onto the column and monitor the UV absorbance. The (R) and (S) enantiomers should appear as two distinct, baseline-separated peaks.
-
Quantification: Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).
Method 2: Indirect Analysis via Derivatization (Marfey's Method)
If a chiral column is unavailable, you can use an indirect method. This involves reacting your product with a chiral derivatizing agent, like Marfey's Reagent (FDAA), to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.[11]
Experimental Protocol: Marfey's Analysis
-
Hydrolysis (If necessary): If your product is a peptide, first hydrolyze the amide bond (e.g., 6N HCl) to liberate the free amino acid. Neutralize the solution carefully.
-
Derivatization: Dissolve the amino acid sample (approx. 50 nmol) in 100 µL of 1 M sodium bicarbonate. Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubation: Incubate the mixture at 40 °C for 1 hour.
-
Quenching: Cool the mixture and add 100 µL of 2 M HCl to stop the reaction.
-
HPLC Analysis: Analyze the resulting diastereomers on a standard C18 reversed-phase column using a water/acetonitrile gradient containing 0.1% TFA. The two diastereomers will have different retention times.
Decision-Making Workflow for Minimizing Racemization
Caption: Decision workflow for selecting reaction conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Synthesis of Boc-(R)-3-amino-4-(4-iodophenyl)butyric Acid
Welcome to the technical support center for the stereoselective synthesis of Boc-(R)-3-amino-4-(4-iodophenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the stereoselectivity of their reactions. As a crucial building block in the development of various pharmaceuticals, achieving high enantiopurity of this compound is paramount. This resource combines established principles of asymmetric synthesis with practical, field-tested advice to help you achieve your desired outcomes.
Introduction to the Synthetic Challenge
The synthesis of Boc-(R)-3-amino-4-(4-iodophenyl)butyric acid typically involves the creation of a chiral center at the C3 position. A common and effective strategy is the asymmetric conjugate addition (Michael addition) to a prochiral acceptor, such as (E)-1-iodo-4-(2-nitrovinyl)benzene. The stereochemical outcome of this reaction is highly dependent on a multitude of factors, including the choice of catalyst, nucleophile, solvent, temperature, and additives. This guide will address frequently encountered problems and provide systematic approaches to their resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to achieve high stereoselectivity for Boc-(R)-3-amino-4-(4-iodophenyl)butyric acid?
A1: The most prevalent and successful method is the organocatalyzed asymmetric Michael addition to (E)-1-iodo-4-(2-nitrovinyl)benzene. Chiral amines, such as those derived from proline or cinchona alkaloids, are often employed as catalysts.[1][2] Another viable, though less common, approach involves the use of chiral auxiliaries. Biocatalytic methods, using enzymes like transaminases, also present a promising route for establishing the desired stereocenter with high selectivity.[3]
Q2: How does the iodo-substituent on the phenyl ring affect the reaction?
A2: The 4-iodo substituent is an electron-withdrawing group, which can activate the nitroalkene Michael acceptor, potentially increasing the reaction rate. However, its steric bulk, although not excessively large, can influence the approach of the nucleophile to the catalyst-substrate complex. This can necessitate fine-tuning of the catalyst structure and reaction conditions to maintain high stereoselectivity compared to non-substituted or differently substituted nitrostyrenes.
Q3: My reaction is showing low enantiomeric excess (ee). What are the primary factors I should investigate?
A3: Low enantiomeric excess is a common issue. The primary factors to investigate are:
-
Catalyst Choice and Purity: The selection of the right chiral organocatalyst is critical. Ensure the catalyst is of high purity and the correct enantiomer for the desired product.
-
Reaction Conditions: Temperature, solvent, and concentration play a significant role. Lowering the temperature often enhances stereoselectivity.
-
Additives: The presence of co-catalysts, such as acids or bases, can be crucial for catalyst activation and turnover.[1]
-
Substrate Quality: Ensure the purity of your starting materials, particularly the nitroalkene.
Q4: I am observing the formation of byproducts. What are the likely side reactions?
A4: Common side reactions include the polymerization of the nitroalkene, undesired racemic background reactions, and catalyst deactivation. In some cases, a retro-Michael reaction can occur, leading to racemization.[4] Careful control of reaction conditions and stoichiometry can minimize these issues.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the catalyst is properly activated. For amine-based catalysts, an acid co-catalyst might be necessary. - Check the purity and integrity of the catalyst. |
| 2. Inappropriate Solvent | - The solvent can significantly impact catalyst solubility and activity. Screen a range of solvents with varying polarities (e.g., toluene, CH2Cl2, THF, CH3CN). | |
| 3. Low Reaction Temperature | - While lower temperatures often improve selectivity, they can also decrease the reaction rate. Find an optimal balance or increase reaction time. | |
| Low Enantioselectivity (ee) | 1. Suboptimal Catalyst | - The steric and electronic properties of the catalyst are crucial. Screen a library of chiral catalysts (e.g., different diarylprolinol silyl ethers, thioureas, or squaramides).[5] |
| 2. Incorrect Catalyst Loading | - Vary the catalyst loading. Typically, 5-20 mol% is used. Too little may not provide sufficient stereocontrol, while too much can sometimes lead to undesired side reactions. | |
| 3. Racemic Background Reaction | - A non-catalyzed racemic reaction may be competing. Lowering the reaction temperature can often suppress the background reaction more than the catalyzed one. | |
| 4. Water Content | - The presence of water can interfere with the catalyst. Ensure all reagents and solvents are dry. | |
| Low Diastereoselectivity (dr) | 1. Transition State Geometry | - The diastereoselectivity is determined by the transition state geometry. This is influenced by the catalyst, solvent, and any additives. Experiment with different catalyst scaffolds and solvents. |
| 2. Product Epimerization | - The product may be susceptible to epimerization under the reaction or work-up conditions. Analyze the reaction mixture at different time points and consider a milder work-up procedure. | |
| Product Purification Issues | 1. Difficulty in Separating Enantiomers | - If the enantiomeric excess is low, separation by standard chromatography may be difficult. Chiral HPLC or SFC is often required for analytical and preparative separation. |
| 2. Co-eluting Impurities | - Byproducts from side reactions may co-elute with the desired product. Optimize the reaction to minimize byproduct formation. Recrystallization can sometimes be an effective purification method for crystalline products. |
Experimental Protocols
General Protocol for Organocatalyzed Michael Addition
This protocol provides a starting point for the asymmetric Michael addition of a nucleophile (e.g., diethyl malonate) to (E)-1-iodo-4-(2-nitrovinyl)benzene.
-
To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (0.02 mmol, 10 mol%).
-
Add the solvent (1.0 mL) and stir the mixture for 10 minutes at the desired temperature (e.g., room temperature or 0 °C).
-
Add (E)-1-iodo-4-(2-nitrovinyl)benzene (0.2 mmol, 1.0 equiv.).
-
Add the nucleophile (e.g., diethyl malonate, 0.4 mmol, 2.0 equiv.) dropwise over 5 minutes.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC.
Visualizing the Workflow
Logical Troubleshooting Flowchart
Caption: A flowchart for troubleshooting the synthesis.
Catalyst-Substrate Interaction Model
References
Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid storage and handling recommendations
Technical Support Center: Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
Welcome to the technical support guide for This compound (CAS: 269396-71-6). As Senior Application Scientists, we have developed this resource to provide researchers, chemists, and drug development professionals with field-proven insights and detailed protocols for the effective storage, handling, and use of this valuable chiral building block. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) on Storage & Stability
This section addresses the most common questions regarding the proper storage and long-term stability of the compound. Adhering to these guidelines is critical for preserving its purity and reactivity.
Question 1: What is the recommended temperature for long-term storage?
For long-term storage (months to years), the compound should be stored at -20°C or colder .[1] As a lyophilized powder or solid, low temperatures minimize the potential for slow degradation reactions. The tert-butyloxycarbonyl (Boc) protecting group is stable under these conditions, and the overall molecular structure is best preserved in a frozen state.
Question 2: How should I store the compound for short-term, daily use?
For short-term use (days to a week), the vial can be kept at 2-8°C .[2] It is crucial to minimize the number of times the container is brought to room temperature. Before opening, always allow the vial to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing inside the cold vial, which can compromise the compound's stability.[3]
Question 3: Is this compound sensitive to light?
Yes. The presence of an iodophenyl moiety makes the compound susceptible to degradation upon exposure to light, particularly UV wavelengths. The carbon-iodine bond can undergo photolytic cleavage, leading to the formation of radical species and subsequent impurities.[4][5] Therefore, it is imperative to:
-
Store the solid compound in an amber vial.
-
Keep the vial inside a dark secondary container (e.g., a box or cabinet).
-
When preparing solutions, use amber glassware or wrap clear glassware with aluminum foil.
Question 4: What are the visual signs of compound degradation?
A high-purity solid should appear as a white to off-white or pale yellow powder.[6] Signs of degradation may include:
-
Significant color change: A noticeable shift towards yellow, brown, or grey can indicate the formation of impurities, possibly from de-iodination or other oxidative processes.
-
Clumping or change in texture: This often suggests moisture absorption, which can accelerate hydrolytic decomposition.
If you observe any of these changes, it is recommended to verify the compound's purity by an analytical method such as HPLC or LC-MS before use.
Question 5: What is the expected shelf life of this compound?
When stored correctly at -20°C in a tightly sealed, light-protected container, the lyophilized solid is expected to be stable for at least 6 months to a year .[1] However, the actual shelf life is highly dependent on handling practices, frequency of access, and exposure to atmospheric conditions. For critical applications, it is best practice to re-qualify the material if it has been stored for an extended period.
Summary of Storage & Handling Parameters
| Parameter | Recommendation | Rationale |
| Long-Term Storage | -20°C or colder, dry, protected from light.[1] | Minimizes thermal degradation and potential photolysis of the C-I bond. |
| Short-Term Storage | 2-8°C, dry, protected from light.[2] | Convenient for frequent use while limiting exposure to ambient temperature. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) if possible. | Reduces risk of oxidation and moisture contamination. |
| Container | Tightly sealed amber glass vial. | Prevents moisture ingress and protects from light.[4] |
Part 2: FAQs on Handling & Solution Preparation
Proper handling and dissolution techniques are essential for obtaining accurate and reproducible experimental results.
Question 1: What personal protective equipment (PPE) should I use?
Standard laboratory PPE is required. This includes:
-
Safety glasses or goggles.
-
A lab coat.
-
Chemically resistant gloves (e.g., nitrile).
Work should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
Question 2: How should I prepare a stock solution?
Due to the compound's structure (containing both a carboxylic acid and a bulky, lipophilic Boc group), it may exhibit poor solubility in aqueous buffers and some common organic solvents. Aprotic, polar solvents are generally the best choice for creating a concentrated stock solution.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Protocol for Stock Solution Preparation:
-
Equilibrate: Allow the vial of the compound to warm to room temperature before opening.
-
Weigh: Weigh the desired amount of powder quickly into a new, clean vial. Minimize time open to the atmosphere.
-
Add Solvent: Add the required volume of high-purity, anhydrous DMSO or DMF to the vial to achieve your target concentration.
-
Dissolve: Vortex or sonicate the solution gently to ensure complete dissolution. The solution should be clear and free of particulates.
-
Store: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Use amber or foil-wrapped tubes.
Caption: Workflow for preparing stock solutions.
Part 3: Troubleshooting Guide
This section provides solutions to specific issues that users may encounter during their experiments.
Issue 1: My compound is difficult to dissolve, even in DMSO.
Cause: Boc-protected amino acids, especially those with zwitterionic character at certain pHs, can sometimes exhibit poor solubility.[7] The quality of the solvent can also be a factor.
Solutions:
-
Gentle Warming: Warm the solution gently to 30-40°C. Do not overheat, as this could risk degrading the compound.
-
Increase Sonication Time: Sonicate the solution in a water bath for 5-10 minutes to help break up any aggregates.
-
Check Solvent Quality: Ensure you are using anhydrous, high-purity grade DMSO or DMF. Water contamination can significantly reduce the solubility of many organic compounds.
-
Try a Co-Solvent System: For some applications, a mixture of solvents like methanol and dichloromethane (DCM) might improve solubility, though this is less common for stock solutions.[7]
Issue 2: I am observing unexpected side products in my reaction after deprotection.
Cause: The standard method for removing a Boc group involves treatment with a strong acid, such as trifluoroacetic acid (TFA).[8][9][10] This process generates a highly reactive tert-butyl cation as a byproduct. This cation is a potent electrophile and can alkylate nucleophilic residues in your target molecule or other components in the reaction mixture.
Mechanism of Side Reaction:
-
Deprotection: Boc-NH-R + TFA → ⁺H₂N-R + CO₂ + (CH₃)₃C⁺ (tert-butyl cation)
-
Alkylation: (CH₃)₃C⁺ + Nu-H → (CH₃)₃C-Nu + H⁺
Solutions:
-
Use Scavengers: This is the most critical preventative measure. When performing a Boc deprotection, always include a scavenger in your TFA "cocktail" to trap the tert-butyl cation.[11][12]
-
Common Scavengers: Thioanisole, triisopropylsilane (TIS), or anisole are effective at quenching the cation.
-
Example Cocktail: A common deprotection solution is 95% TFA, 2.5% water, and 2.5% TIS.
-
-
Control Reaction Conditions: Perform the deprotection at room temperature or below (0°C) and for the minimum time necessary to achieve complete removal of the Boc group. Monitor the reaction by TLC or LC-MS.
References
- 1. cusabio.com [cusabio.com]
- 2. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]
- 3. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aulamedica.es [aulamedica.es]
- 5. When Medications Are Sensitive to Light - Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]
- 6. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. genscript.com [genscript.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. total-synthesis.com [total-synthesis.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise characterization of molecular structure is not merely a perfunctory step but the bedrock of rational design and optimization. The spatial arrangement of atoms within a molecule dictates its function, its interactions with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth, technical examination of the structural validation of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid, a key chiral building block in the synthesis of pharmacologically active compounds.
While the primary focus of this guide is the definitive method of single-crystal X-ray crystallography, we will also provide a comparative analysis with other powerful analytical techniques. As a Senior Application Scientist, my objective is to not only present a protocol but to illuminate the causality behind each experimental choice, ensuring a robust and self-validating workflow.
A Note on the Exemplar Structure:
As of the latest literature review, a publicly available, fully refined crystal structure for this compound could not be located. To provide a tangible and scientifically rigorous guide, we will utilize the closely related analogue, (R)-4-amino-3-(4-chlorophenyl)butanoic acid (the deprotected form, also known as (R)-Baclofen), for which high-quality crystallographic data is available[1]. The substitution of iodine with chlorine and the absence of the Boc-protecting group do not alter the fundamental principles of the crystallographic workflow and analysis discussed herein. The core stereochemistry and the phenyl-butyric acid scaffold remain, providing a relevant and instructive case study.
The Significance of Structural Elucidation
This compound and its analogues are crucial intermediates in the synthesis of various pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis and other organic transformations, allowing for controlled, stepwise reactions[][3]. The chiral center at the beta-carbon and the halogenated phenyl ring are key features that can influence the binding affinity and selectivity of the final drug molecule. The iodine atom, in particular, can serve as a handle for further synthetic modifications through cross-coupling reactions.
Given the stereospecific nature of many biological interactions, confirming the absolute configuration of these chiral centers is paramount. X-ray crystallography stands as the gold standard for this purpose, providing an unambiguous three-dimensional map of the molecule's atomic arrangement.
The Crystallographic Workflow: From Powder to Picture
The journey from a powdered sample to a fully refined crystal structure is a multi-step process, each stage demanding precision and a deep understanding of the underlying principles.
Caption: A generalized workflow for single-crystal X-ray diffraction.
PART 1: The Art and Science of Crystallization
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the final structure is intrinsically linked to the quality of the initial crystal. For small organic molecules like our target compound, several techniques can be employed to obtain single crystals suitable for diffraction.
Experimental Protocol: Crystallization by Vapor Diffusion
This method is a reliable starting point for many small molecules and relies on the slow diffusion of a precipitant vapor into a solution of the compound, gradually decreasing its solubility and promoting the formation of well-ordered crystals.
-
Solvent Selection: Dissolve a small amount of the purified this compound in a "good" solvent in which it is readily soluble (e.g., methanol, ethanol, or acetone).
-
Preparation of the Crystallization Chamber: In a larger, sealable container (e.g., a beaker covered with a watch glass or a specialized crystallization plate), place a larger volume of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane, diethyl ether, or water).
-
Vapor Diffusion Setup: Place the small vial containing the dissolved compound inside the larger container, ensuring the two liquids do not mix. Seal the outer container.
-
Incubation: Allow the setup to remain undisturbed at a constant temperature. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, leading to supersaturation and, ideally, crystal growth over several days to weeks.
Causality: The slow rate of solvent mixing is crucial. Rapid precipitation leads to the formation of amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction. The gradual change in solvent composition allows the molecules to arrange themselves in a highly ordered, repeating lattice.
PART 2: Capturing the Diffraction Pattern
Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern.
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
-
Diffractometer Setup: The mounted crystal is placed on the diffractometer, and the X-ray source (e.g., a rotating anode or a synchrotron beamline) is activated.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each image captures a slice of the diffraction data in reciprocal space. A complete dataset requires rotating the crystal through a sufficient angular range to measure the intensities of all unique reflections.
Causality: Cooling the crystal to 100 K minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and reducing radiation damage to the crystal from the high-intensity X-ray beam.
PART 3: From Diffraction to 3D Structure: The Computational Gauntlet
The collected diffraction images are essentially a series of spots of varying intensities. The computational phase of crystallography translates this pattern into a three-dimensional model of the electron density within the crystal, from which the atomic positions can be inferred.
References
A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid
In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's safety and efficacy. For intermediates such as Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid, a key component in the synthesis of various therapeutic agents, the precise quantification of its enantiomeric excess (e.e.) is a critical, non-negotiable step. This guide provides an in-depth comparison of the three principal analytical techniques for this determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is arguably the most robust and widely adopted method for the direct separation and quantification of enantiomers.[1] Its strength lies in the diversity of available Chiral Stationary Phases (CSPs), which allows for the direct analysis of the enantiomers without the need for derivatization.
Principle of Separation
The core of this technique is the CSP, which is composed of a single enantiomer of a chiral selector immobilized on a solid support (typically silica gel). As the racemic mixture of Boc-3-amino-4-(4-iodo-phenyl)-butyric acid passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector.[2] The difference in the stability of these diastereomeric complexes leads to different retention times, allowing for their separation and subsequent quantification. For N-protected amino acids like our target molecule, macrocyclic glycopeptide and polysaccharide-based CSPs are particularly effective.[3][4]
Experimental Protocol: Direct Analysis on a Chiral Stationary Phase
Instrumentation:
-
A standard HPLC system equipped with a UV detector. The iodophenyl group in the analyte provides a strong chromophore, making UV detection highly suitable.
Materials:
-
Column: CHIROBIOTIC T (Teicoplanin) or a similar macrocyclic glycopeptide-based CSP (e.g., 250 x 4.6 mm, 5 µm). These have demonstrated broad selectivity for N-blocked amino acids.[3]
-
Mobile Phase: A polar organic or reversed-phase solvent system. A typical starting point would be a mixture of ethanol and hexane with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]
HPLC Conditions:
-
Mobile Phase: Ethanol/Hexane/TFA (e.g., 20:80:0.1 v/v/v). This may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two enantiomers using the following formula: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Chiral Gas Chromatography (GC): High Sensitivity through Derivatization
Chiral GC is an exceptionally sensitive technique, capable of detecting trace amounts of an undesired enantiomer.[6] However, for non-volatile analytes like amino acids, a critical prerequisite is chemical derivatization to increase their volatility and thermal stability.[7]
Principle of Separation
Similar to HPLC, chiral GC relies on a chiral stationary phase. The derivatized enantiomers interact differently with the CSP as they are carried through the column by an inert gas (the mobile phase). These differential interactions result in different elution times, enabling separation. The key to a successful chiral GC method for amino acids is a derivatization protocol that is quantitative and does not cause racemization.[8]
Experimental Protocol: Two-Step Derivatization followed by GC-FID/MS
Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Materials:
-
Column: A chiral capillary column such as CHIRALDEX G-TA or Chirasil-Val.[7][9]
-
Derivatization Reagents:
-
Esterification: Methanolic HCl (3 N) or 2-propanol with acetyl chloride.
-
Acylation: Trifluoroacetic anhydride (TFAA).
-
-
Solvents: Methylene chloride, Nitrogen gas (for drying).
Derivatization Procedure: [6][7]
-
Esterification: Place ~1 mg of the sample in a reaction vial and dry completely. Add 200 µL of 3N methanolic HCl. Cap the vial tightly and heat at 100 °C for 30 minutes. After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Acylation: To the dried residue, add 200 µL of methylene chloride and 50 µL of TFAA. Cap the vial and heat at 60 °C for 15 minutes. Cool to room temperature. The sample is now ready for injection.
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Detector Temperature: 250 °C (FID).
Data Analysis: The % e.e. is calculated from the integrated peak areas of the two derivatized diastereomers, identical to the HPLC method.
Workflow for Chiral GC Analysis
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 8. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
Introduction: Synthesizing Chiral Biaryl Amino Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted aromatic compounds.[3][4]
This guide focuses on a substrate of significant interest in drug development: Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid . This molecule is a valuable chiral building block, incorporating a protected amine, a carboxylic acid, and a highly reactive aryl iodide handle.[5] While the aryl iodide is primed for reaction, the presence of the N-Boc and carboxylic acid functionalities necessitates a carefully chosen catalyst system to ensure high yields and prevent unwanted side reactions.[4][6]
We present a comparative study of various palladium catalyst systems for the Suzuki coupling of this substrate. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge, comparative data, and actionable protocols required to select the optimal catalyst for their synthetic goals.
Pillar 1: Understanding the Mechanism - The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9] The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide substrate. This is often the rate-limiting step and forms a Pd(II) intermediate.[7][10]
-
Transmetalation : The organoboron compound (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is critical for this step.[10][11]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
Pillar 2: A Comparative Analysis of Catalyst Systems
The "catalyst" is rarely just a palladium source; it is a system comprising a palladium precatalyst and a ligand. The ligand's electronic and steric properties are paramount, stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[12][13]
Class 1: "Classical" Catalysts - Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This air-sensitive, single-component catalyst has been a workhorse in organic synthesis. It is effective for reactive substrates like aryl iodides. However, its performance can be sluggish, often requiring higher temperatures and catalyst loadings.[14] For complex substrates, the dissociation of PPh₃ ligands to generate the active catalytic species can be inefficient.
Class 2: Modern Powerhouses - Bulky, Electron-Rich Phosphine Ligands
The development of bulky and electron-donating phosphine ligands, such as the Buchwald and Fu ligands, revolutionized Suzuki couplings.
-
Rationale for Efficacy : These ligands promote the formation of highly active, monoligated L-Pd(0) species.[15] Their steric bulk accelerates the reductive elimination step, while their strong electron-donating nature enhances the rate of oxidative addition.[10][15]
-
Common Examples :
-
Advantages : These systems offer high turnover numbers (TONs), tolerate a wide range of functional groups, and are effective for less reactive coupling partners like aryl chlorides.[15][17]
Class 3: N-Heterocyclic Carbene (NHC) Ligands
NHCs are powerful alternatives to phosphines. They are even stronger electron donors, forming highly stable and robust palladium complexes.[10] Pre-formed PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly convenient as they are often air- and moisture-stable.[8]
Class 4: Ligandless and Heterogeneous Systems
For applications prioritizing catalyst recovery and green chemistry, ligandless or heterogeneous systems are attractive.
-
Ligandless Aqueous Suzuki : In some cases, particularly with substrates containing basic nitrogen centers, Suzuki reactions can proceed in water without added phosphine ligands, using a simple palladium salt like Pd(OAc)₂.[18]
-
Palladium on Carbon (Pd/C) : A widely used heterogeneous catalyst that can be effective, though it may suffer from metal leaching into the product and sometimes exhibits lower activity than homogeneous systems.[19] Its main advantages are ease of separation and reusability.[19]
Pillar 3: Performance Data and Catalyst Selection
The choice of catalyst depends on the desired balance of reactivity, cost, and functional group tolerance. For the target substrate, this compound, the primary considerations are achieving high yield while preserving the Boc-protecting group and the carboxylic acid. This typically favors milder bases and highly efficient catalysts that allow for lower temperatures and shorter reaction times.
| Catalyst System (Precatalyst/Ligand) | Base | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations & Rationale |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 12-24 | 70-85 | The classical choice. Reliable but may require higher temperatures, posing a risk to sensitive functional groups.[14] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 2-12 | >95 | Highly efficient system. The bulky SPhos ligand accelerates the reaction, allowing for shorter times and high functional group tolerance.[16] |
| Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF/H₂O | 40-60 | 2.5-8 | >90 | Excellent for achieving high yields under milder conditions, which is ideal for preserving the Boc group.[9] |
| PdCl₂(dppf) | K₂CO₃ | DMF or DME | 80-90 | 6-16 | 85-95 | A robust and versatile catalyst, often effective for substrates with heteroatoms.[20] |
| PEPPSI™-IPr | K₃PO₄ | t-Amyl Alcohol | 100 | 1-4 | >95 | An air-stable NHC precatalyst offering very high activity and short reaction times.[8] |
| Pd/C (10%) | K₂CO₃ | Ethanol/H₂O | 80 | 12-24 | 60-80 | Heterogeneous option. Yields can be lower and inconsistent. Best for process simplicity and catalyst removal.[19] |
Pillar 4: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling on the target substrate using both a classical and a modern catalyst system.
Experimental Workflow Overview
References
- 1. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 269396-71-6 | this compound | Tetrahedron [thsci.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. scite.ai [scite.ai]
- 13. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions - BEUN Dijital Veri Yönetim Sistemi [dvys.beun.edu.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validated HPLC method for purity analysis of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
An In-Depth Technical Guide to a Validated HPLC Method for Purity Analysis of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
Introduction: The Critical Role of Purity in Chiral Intermediates
This compound is a chiral building block of significant interest in pharmaceutical synthesis. As an intermediate, its purity is paramount, directly influencing the safety and efficacy profile of the final active pharmaceutical ingredient (API).[1] The presence of impurities, particularly the undesired (S)-enantiomer, can lead to reduced therapeutic effect or unforeseen toxicological issues. Therefore, a robust, validated analytical method is not merely a quality control requirement but a cornerstone of drug development, ensuring product consistency and regulatory compliance.[2][3]
This guide, designed for researchers and drug development professionals, provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. We will delve into the rationale behind the method's development, present a step-by-step validation protocol grounded in ICH guidelines, and objectively compare its performance against alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC).
Part 1: A Validated Chiral HPLC Method for Purity Profiling
The primary challenge in analyzing this compound is its chiral nature. A standard reversed-phase HPLC method would be insufficient as it cannot distinguish between the (R) and (S) enantiomers. Therefore, the use of a Chiral Stationary Phase (CSP) is essential.[4] Macrocyclic glycopeptide-based CSPs are particularly effective for the direct analysis of N-protected amino acids due to their unique chiral ionic character and multimodal separation capabilities.[5]
Rationale for Method Development
Our objective is to develop a stability-indicating method capable of separating the main (R)-enantiomer from its potential impurities, including the (S)-enantiomer and other process-related or degradation products.
-
Choice of Stationary Phase: A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC™ T) is selected. Teicoplanin possesses multiple chiral centers and functional groups, enabling enantiomeric separation of polar and ionic compounds like underivatized or N-blocked amino acids through a combination of hydrogen bonding, ionic, and steric interactions.[6][7]
-
Mobile Phase Selection: A reversed-phase mobile phase consisting of an aqueous buffer with an organic modifier (methanol or acetonitrile) is chosen. The addition of a small amount of acid (e.g., formic or acetic acid) is crucial. It serves to suppress the ionization of the carboxylic acid group on the analyte, leading to better peak shape and reproducible retention times.
-
Detection: The iodophenyl moiety in the molecule provides a strong chromophore, making UV detection a suitable and robust choice.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Astec CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Water:Methanol:Formic Acid (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Part 2: Experimental Protocol: Method Validation as per ICH Q2(R2)
A comprehensive validation was performed to demonstrate that the analytical procedure is fit for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guideline.[8][9]
System Suitability
Before conducting any validation experiments, the system's suitability is confirmed by injecting a standard solution containing both the (R) and (S) enantiomers.
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 2.0 between the (R) and (S) enantiomer peaks.
-
Tailing Factor (T): ≤ 1.5 for the (R)-enantiomer peak.
-
Relative Standard Deviation (%RSD) for 6 replicate injections: ≤ 2.0% for peak area and retention time.
-
Specificity (including Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
-
Protocol:
-
Analyze a blank solution (diluent) to ensure no interfering peaks are present at the retention time of the analyte and its known impurities.
-
Subject the analyte to forced degradation conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.
-
-
Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The method must demonstrate resolution between the main peak and any degradation products. Peak purity analysis (via PDA) should confirm that the analyte peak is spectrally homogeneous in the presence of degradants.
Linearity and Range
-
Protocol: Prepare a series of at least five concentrations of the analyte ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 50 - 750 µg/mL).
-
Acceptance Criteria: A linear relationship between peak area and concentration, with a correlation coefficient (r²) ≥ 0.999.[8] The specified range for impurity testing should be from the reporting threshold to 120% of the specification.[10]
Accuracy (% Recovery)
-
Protocol: Perform recovery studies by spiking a known amount of the analyte and its (S)-enantiomer into a sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]
Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six independent preparations of the sample on the same day, under the same conditions.
-
Acceptance Criteria: %RSD ≤ 2.0%.[12]
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio method.
-
Acceptance Criteria:
-
LOD: Signal-to-noise ratio of approximately 3:1.
-
LOQ: Signal-to-noise ratio of approximately 10:1. The LOQ must be precise and accurate.
-
Robustness
-
Protocol: Intentionally vary critical method parameters and assess the impact on the results.
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2°C).
-
Mobile Phase Composition (e.g., Methanol ± 2%).
-
Mobile Phase pH (± 0.2 units, if applicable).
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by the variations.[8]
Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | LOQ - 750 µg/mL | Reporting Threshold to 120% |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.22% | ≤ 2.0% |
| LOD | 0.05 µg/mL (S/N > 3) | S/N ≈ 3:1 |
| LOQ | 0.15 µg/mL (S/N > 10) | S/N ≈ 10:1 |
| Robustness | Passed | System suitability criteria met |
Part 3: Comparative Analysis with Alternative Technologies
While the validated HPLC method is robust and reliable, other technologies offer distinct advantages in certain contexts.[13] The choice between them often depends on specific laboratory needs such as sample throughput, cost, and sustainability goals.
Workflow Visualization
The following diagram illustrates the lifecycle of an analytical method, from initial development through validation to its application in a routine quality control environment.
Caption: Workflow of the Analytical Method Lifecycle.
HPLC vs. UPLC (Ultra-Performance Liquid Chromatography)
UPLC is a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles.[14] This fundamental difference leads to substantial performance improvements.
-
Expertise & Causality: The smaller particle size in UPLC columns creates a much higher backpressure.[15] UPLC systems are engineered with specialized pumps to handle pressures exceeding 1,000 bar, whereas conventional HPLC systems typically operate below 400-600 bar.[16] This higher pressure allows for faster optimal flow rates and the use of shorter columns without sacrificing, and often improving, separation efficiency.[17]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Advantage |
| Particle Size | 3 - 5 µm | < 2 µm (typically 1.7 µm) | UPLC (Higher efficiency) |
| Analysis Time | ~20-30 minutes | ~2-5 minutes | UPLC (5-10x faster throughput)[15] |
| Resolution | Good | Excellent, sharper peaks | UPLC (Better separation of impurities)[17] |
| Sensitivity | Moderate | High | UPLC (Better detection of trace impurities)[18] |
| Solvent Consumption | High | Low (up to 70% reduction) | UPLC (Greener, lower cost)[15] |
| Operating Pressure | ~400-600 bar | ~1,000-1,300 bar | HPLC (Less demanding on instrumentation) |
HPLC vs. SFC (Supercritical Fluid Chromatography)
SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[19] It is often considered a hybrid of gas and liquid chromatography.
-
Expertise & Causality: SFC's primary advantage for chiral separations stems from the low viscosity and high diffusivity of the supercritical CO₂ mobile phase. This allows for much higher flow rates and faster column equilibration compared to LC, leading to rapid analyses.[20] The addition of organic modifiers (like methanol) and additives allows for the separation of a wide range of polar compounds, including amino acid derivatives.[21]
| Feature | HPLC (High-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) | Advantage |
| Primary Mobile Phase | Aqueous/Organic Solvents | Supercritical CO₂ with organic modifiers | SFC (Greener, less organic solvent) |
| Analysis Time | ~20-30 minutes | ~1-5 minutes | SFC (Very high throughput)[19] |
| Application | Broad, especially for polar compounds | Excellent for chiral separations, normal-phase | SFC (Often superior for enantioselectivity)[20] |
| Solvent Waste | High volume of organic/aqueous waste | Significantly less organic waste, CO₂ is vented | SFC (More environmentally friendly) |
| Cost | Lower initial instrument cost | Higher initial instrument cost | HPLC |
| Column Types | Wide variety, including reversed-phase | Can use most LC columns, specialized SFC columns | Tie |
Conclusion
The validated chiral HPLC method presented here provides a robust, reliable, and accurate system for determining the purity of this compound. Its adherence to ICH guidelines ensures its suitability for quality control and regulatory submissions. The detailed validation protocol serves as a self-validating system, instilling confidence in the analytical results.
For laboratories focused on high-throughput screening or seeking to implement greener analytical practices, UPLC and SFC present compelling alternatives. UPLC offers a significant boost in speed and resolution while reducing solvent consumption, making it a powerful tool for modern drug development.[17][18] SFC stands out as a premier technique for rapid chiral separations with a minimal environmental footprint.[20] The ultimate choice of technology will depend on a laboratory's specific priorities, balancing the proven reliability of HPLC with the speed and sustainability benefits of newer platforms.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. database.ich.org [database.ich.org]
- 10. scribd.com [scribd.com]
- 11. actascientific.com [actascientific.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. niito.kz [niito.kz]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. waters.com [waters.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide: The Iodo-Phenyl Group vs. The Triflate Group in Modern Synthesis
In the intricate world of synthetic organic chemistry, the choice of a leaving group can be the pivotal factor that dictates the success or failure of a complex molecular assembly. Among the plethora of options available for activating aryl systems, particularly for palladium-catalyzed cross-coupling reactions, aryl iodides and aryl triflates stand out as premier choices. While both are highly effective, a nuanced understanding of their distinct characteristics reveals clear advantages for the iodo-phenyl group in many critical applications. This guide provides an in-depth comparison, grounded in mechanistic principles and supported by experimental data, to inform the strategic choices of researchers, scientists, and drug development professionals.
The Foundation: Understanding the Players
Before delving into a direct comparison, it's essential to appreciate the individual nature of these two functional groups.
-
The Iodo-Phenyl Group: As the heaviest of the common aryl halides, the C-I bond is the longest and weakest. This fundamental property is the primary driver of its high reactivity. Aryl iodides are typically stable, crystalline solids and can be synthesized through various methods, including direct iodination of arenes or via Sandmeyer-type reactions from anilines.[1]
-
The Phenyl Triflate Group: Aryl triflates (Ar-OTf) are esters of trifluoromethanesulfonic acid. The triflate anion (CF₃SO₃⁻) is an exceptionally stable leaving group due to the powerful electron-withdrawing effect of the three fluorine atoms, which delocalizes the negative charge. Aryl triflates are most commonly prepared from phenols, making them an invaluable tool for coupling chemistry when a phenol is a more accessible starting material than the corresponding aryl halide.[2][3]
Head-to-Head: Reactivity in the Crucible of Cross-Coupling
The true measure of these groups lies in their performance in palladium-catalyzed cross-coupling reactions. The critical, rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl electrophile to a low-valent palladium(0) complex. It is at this juncture that the advantages of the iodo-phenyl group become most apparent.
The Decisive Step: Oxidative Addition
The general reactivity trend for oxidative addition of aryl electrophiles to Pd(0) is Ar-I > Ar-OTf ≈ Ar-Br >> Ar-Cl .[4] This trend is a direct consequence of the carbon-leaving group bond dissociation energy (BDE).
The C-I bond is significantly weaker than the C-O bond in an aryl triflate. This lower BDE means that less energy is required to cleave the C-I bond, leading to a faster rate of oxidative addition.[5] Consequently, reactions involving aryl iodides can often be conducted under much milder conditions—lower temperatures, lower catalyst loadings, and shorter reaction times—compared to their aryl triflate counterparts.[6][7] This is a crucial advantage when dealing with sensitive or complex substrates commonly found in drug discovery programs.
Interestingly, the mechanism of oxidative addition can differ. While aryl iodides can proceed through a concerted, three-centered transition state, aryl triflates are believed to always react through a nucleophilic displacement mechanism due to the stability of the triflate anion and the nature of the C-O bond.[8]
Performance in Key Transformations: A Data-Driven Comparison
The superior reactivity of the iodo-phenyl group translates into tangible benefits across a range of essential synthetic reactions.
| Reaction Type | Iodo-Phenyl Advantage | Triflate-Phenyl Consideration |
| Suzuki-Miyaura | Faster reaction rates at lower temperatures. Often successful with milder bases (e.g., carbonates vs. phosphates).[9][10] | Excellent substrate, but may require higher temperatures or more active catalysts. Useful for late-stage functionalization from phenols.[11] |
| Buchwald-Hartwig | Generally higher yields and faster conversions, especially with less nucleophilic amines. | Can be sluggish; sometimes requires specialized ligands or higher temperatures. Slow addition of the triflate can improve yields.[12] |
| Sonogashira | Often proceeds readily at or near room temperature, frequently without the need for a copper co-catalyst. | Typically requires elevated temperatures and is more sensitive to catalyst and ligand choice. |
| Heck Coupling | High reactivity allows for lower catalyst loadings and temperatures, preserving sensitive functional groups. | Effective, but the higher temperatures needed can sometimes lead to side reactions or isomerization of the product olefin. |
Practical Considerations Beyond the Flask
A holistic comparison must extend beyond reaction kinetics to encompass the practical aspects of synthesis design.
| Feature | Iodo-Phenyl Group | Triflate-Phenyl Group |
| Synthesis & Accessibility | Synthesized via direct iodination, Sandmeyer reaction, or from boronic acids.[1][13] Wide commercial availability. | Synthesized from phenols using reagents like triflic anhydride (Tf₂O) or N-phenyltriflimide (PhNTf₂).[2] Invaluable when the phenol is the most accessible precursor. |
| Stability & Handling | Generally very stable, crystalline solids with excellent shelf-life. Not sensitive to moisture. | Can be less stable, particularly alkyl triflates.[14] Aryl triflates are more robust but can be sensitive to strong nucleophiles or bases during workup/purification. |
| Cost-Effectiveness | Iodine is a relatively inexpensive reagent. Many simple aryl iodides are cost-effective starting materials. | Triflic anhydride and other triflating agents are significantly more expensive than iodine, which can be a major factor in large-scale synthesis. |
| Atom Economy | Higher atom economy in the leaving group (Iodine, atomic weight ~127). | Lower atom economy (TfO, molecular weight ~149). |
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a tangible demonstration of these differences, the following protocols outline a comparative Suzuki-Miyaura coupling experiment. The goal is to synthesize 4-phenyltoluene from two different electrophiles under identical, mild conditions to highlight the inherent reactivity difference.
Step-by-Step Methodology
Materials:
-
4-Iodotoluene
-
4-Tolyl triflate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene, HPLC grade
-
Deionized Water
Procedure:
-
Vessel Preparation: To two separate, identical round-bottom flasks equipped with stir bars and reflux condensers, add phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.02 eq.), and finely ground K₂CO₃ (2.0 eq.).
-
Electrophile Addition:
-
To Flask A, add 4-iodotoluene (1.0 eq.).
-
To Flask B, add 4-tolyl triflate (1.0 eq.).
-
-
Solvent and Reaction: Add a 4:1 mixture of Toluene:Water to each flask to create a 0.2 M solution with respect to the electrophile.
-
Heating and Monitoring: Place both flasks in a pre-heated oil bath at 50°C and stir vigorously. Monitor the progress of each reaction by taking aliquots at 1-hour intervals and analyzing by TLC and/or GC-MS.
-
Workup (Post-Reaction): After 4 hours, cool the reactions to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixtures by ¹H NMR or GC-MS to determine the conversion percentage for each reaction.
Expected Results: The reaction with 4-iodotoluene (Flask A) is expected to proceed to high conversion or completion within the 4-hour timeframe. In contrast, the reaction with 4-tolyl triflate (Flask B) will likely show significantly lower conversion, demonstrating the superior reactivity of the aryl iodide under these mild conditions.
Conclusion: A Strategic Choice for the Synthetic Chemist
While both the iodo-phenyl and triflate-phenyl groups are powerful tools in the synthetic arsenal, the iodo-phenyl group holds a distinct advantage in terms of raw reactivity. This translates to milder reaction conditions, greater efficiency, and often, higher yields, particularly with challenging substrates. Its stability, ease of handling, and cost-effectiveness further solidify its position as a preferred electrophile for many cross-coupling applications.
The triflate group, however, remains indispensable. Its unique ability to be readily synthesized from phenols provides a crucial alternative synthetic route, especially valuable in late-stage functionalization or when phenols are the most readily available starting materials. The astute synthetic chemist will recognize the strengths of both and choose the optimal group based on the specific demands of the target molecule, reaction conditions, and overall synthetic strategy.
References
- 1. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A practical and general ipso iodination of arylboronic acids using N-iodomorpholinium iodide (NIMI) as a novel iodinating agent: mild and regioselective synthesis of aryliodides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
A Comparative Guide to Confirming the Absolute Configuration of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and drug discovery. The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably biological targets like enzymes and receptors. This guide provides an in-depth, objective comparison of modern analytical techniques for confirming the absolute configuration of chiral molecules, using Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid as a representative case study. We will delve into the causality behind experimental choices and present detailed, self-validating protocols to ensure scientific integrity.
The Criticality of Absolute Configuration in Drug Development
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the imperative to control and confirm the stereochemistry of pharmaceutical compounds. For a molecule like this compound, a protected β-amino acid, its utility as a building block in peptide synthesis or as a pharmacophore is intrinsically tied to its three-dimensional structure.[3] Therefore, robust and reliable methods for confirming its absolute configuration are not merely an analytical exercise but a critical component of quality control and regulatory compliance.
A Comparative Overview of Key Analytical Techniques
The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample (crystalline vs. amorphous), the presence of specific functional groups or chromophores, and the availability of instrumentation.[][5] The primary methods include X-ray crystallography, chiroptical spectroscopy (VCD and ECD), and NMR spectroscopy.
| Technique | Principle | Advantages | Limitations | Applicability to Target Molecule |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[5][6] | Provides an unambiguous, direct determination of absolute configuration (the "gold standard"). | Requires a high-quality single crystal, which can be difficult to obtain.[7][8] The presence of a heavy atom (like iodine) is advantageous for anomalous dispersion.[][9] | Highly suitable. The presence of the heavy iodine atom facilitates the use of anomalous dispersion for a definitive assignment.[][9] The primary challenge would be obtaining a suitable crystal. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7][10] | Does not require crystallization and provides a wealth of structural information.[2][10] | Requires comparison of the experimental spectrum with quantum mechanical calculations (e.g., DFT), which can be computationally intensive.[2][7][11] | Suitable. VCD is a powerful technique for molecules in solution.[10] The conformational flexibility of the butyric acid chain would need to be carefully considered in the computational modeling.[12] |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[13] | Highly sensitive and requires a small amount of sample. The experimental data is compared to theoretical calculations.[14] | Requires the presence of a suitable chromophore. The accuracy of the prediction depends on the quality of the computational model.[13][15] | Highly suitable. The phenyl ring and the carbonyl group of the Boc protecting group act as chromophores, making ECD a viable method.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to convert enantiomers into diastereomers or diastereomeric complexes with distinct NMR spectra.[][16][17] | Does not require crystallization and is readily accessible in most chemistry labs. The Mosher's acid method is a well-established CDA-based approach.[18][19][20] | This is an indirect method that relies on the formation of derivatives and a well-understood model of diastereomeric interactions.[21][22] | Highly suitable. The amino group can be derivatized with a chiral agent like Mosher's acid after deprotection of the Boc group, or the carboxylic acid can be derivatized. This provides a robust in-solution method for confirmation. |
Decision Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate technique for confirming the absolute configuration of a chiral molecule like this compound.
Caption: Decision workflow for selecting a method to determine absolute configuration.
Experimental Protocols and Data Interpretation
Below are detailed protocols for two of the most practical and accessible methods for confirming the absolute configuration of this compound: NMR spectroscopy using Mosher's acid analysis and Electronic Circular Dichroism (ECD).
Method 1: NMR Spectroscopy with Mosher's Acid Analysis
This method requires the deprotection of the Boc group to expose the free amine, which is then derivatized with both (R)- and (S)-Mosher's acid chloride.[18][21][22] The resulting diastereomeric amides will exhibit different chemical shifts in their ¹H NMR spectra, allowing for the determination of the absolute configuration of the stereocenter.[20][21]
Step 1: Deprotection of the Boc Group
-
Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq.), and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to obtain the crude (R)-3-amino-4-(4-iodo-phenyl)-butyric acid as its TFA salt. This can be used directly in the next step.
Step 2: Formation of Mosher's Amides
-
Divide the crude amine TFA salt into two equal portions.
-
For the (R)-MTPA amide: Dissolve one portion of the amine in anhydrous pyridine or DCM with a non-nucleophilic base like triethylamine. Add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride) (1.1 eq.) dropwise at 0 °C.
-
For the (S)-MTPA amide: Repeat the procedure with the second portion of the amine using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-Mosher's acid chloride).
-
Allow both reactions to stir at room temperature for 2-4 hours or until completion as monitored by TLC.
-
Work up each reaction by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify each diastereomeric amide by flash column chromatography.
Step 3: ¹H NMR Analysis and Data Interpretation
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers in the same solvent (e.g., CDCl₃).
-
Assign the protons in the vicinity of the stereocenter.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S) - δ(R) , where δ(S) is the chemical shift in the (S)-MTPA amide and δ(R) is the chemical shift in the (R)-MTPA amide.
-
According to the Mosher model for amides, the protons on one side of the stereocenter will have positive Δδ values, while those on the other side will have negative Δδ values. For an (R)-amine, the model predicts a specific spatial arrangement of the substituents relative to the phenyl group of the MTPA moiety, leading to predictable shielding and deshielding effects.
Illustrative Data Table for Mosher's Amide Analysis:
| Proton | δ (S-MTPA amide) (ppm) | δ (R-MTPA amide) (ppm) | Δδ (δS - δR) (ppm) | Predicted Sign for (R)-amine |
| H-2a | e.g., 2.75 | e.g., 2.85 | -0.10 | - |
| H-2b | e.g., 2.60 | e.g., 2.72 | -0.12 | - |
| H-4a | e.g., 3.30 | e.g., 3.20 | +0.10 | + |
| H-4b | e.g., 3.15 | e.g., 3.03 | +0.12 | + |
| Phenyl-H (ortho) | e.g., 7.70 | e.g., 7.65 | +0.05 | + |
A consistent pattern of signs for Δδ across multiple protons provides strong evidence for the assigned absolute configuration.
Experimental Workflow for Mosher's Acid Analysis:
Caption: Workflow for absolute configuration determination using Mosher's acid analysis.
Method 2: Electronic Circular Dichroism (ECD) Spectroscopy
This method involves measuring the ECD spectrum of the molecule and comparing it to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-enantiomer).[14][23] A match between the experimental and calculated spectra confirms the absolute configuration.[13]
Step 1: Experimental ECD Spectrum Acquisition
-
Dissolve a small amount of this compound in a suitable transparent solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.
-
Record the ECD spectrum over a suitable wavelength range (e.g., 200-400 nm) using a CD spectrometer.
-
Record the UV-Vis absorption spectrum over the same range.
Step 2: Computational Modeling and ECD Spectrum Prediction
-
Conformational Search: Perform a thorough conformational search for the (R)-enantiomer of the molecule using a molecular mechanics force field (e.g., MMFF).
-
Geometry Optimization and Energy Calculation: Take the low-energy conformers and optimize their geometries using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory in a solvent model (e.g., PCM for methanol). Calculate the Gibbs free energy of each optimized conformer.
-
ECD Calculation: For each significant conformer (typically those within 2-3 kcal/mol of the global minimum), calculate the excitation energies and rotational strengths using Time-Dependent DFT (TD-DFT).
-
Spectrum Generation: The final predicted ECD spectrum is a Boltzmann-weighted average of the spectra of all significant conformers at the experimental temperature.
Step 3: Comparison and Assignment
-
Compare the experimental ECD spectrum with the predicted spectrum for the (R)-enantiomer.
-
If the signs and relative intensities of the Cotton effects in the experimental spectrum match the predicted spectrum, the absolute configuration is confirmed as (R).
-
If the experimental spectrum is a mirror image of the predicted spectrum, the absolute configuration is (S).
Illustrative Data Table for ECD Analysis:
| Source | λ (nm) | Δε | λ (nm) | Δε |
| Experimental | e.g., 225 | +5.2 | e.g., 268 | -2.1 |
| Calculated for (R) | e.g., 228 | +6.0 | e.g., 270 | -2.5 |
| Calculated for (S) | e.g., 228 | -6.0 | e.g., 270 | +2.5 |
The strong correlation between the experimental and the calculated spectrum for the (R)-enantiomer would provide a high-confidence assignment.
Conclusion
Confirming the absolute configuration of a chiral molecule such as this compound is a critical step in ensuring its identity and suitability for its intended application in research and drug development. While single-crystal X-ray diffraction remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck.[6][24] In-solution techniques like NMR spectroscopy with chiral derivatizing agents and chiroptical methods such as ECD and VCD provide powerful and often more accessible alternatives.[2][] By understanding the principles, advantages, and limitations of each technique, and by following robust, self-validating protocols, researchers can confidently and accurately assign the absolute configuration of their molecules, ensuring the scientific integrity of their work.
References
- 1. Absolute configuration - Wikipedia [en.wikipedia.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. nbinno.com [nbinno.com]
- 5. purechemistry.org [purechemistry.org]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 11. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. grokipedia.com [grokipedia.com]
- 20. Mosher's acid - Wikipedia [en.wikipedia.org]
- 21. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 24. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Safe Disposal of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid
The core principle of this guide is risk mitigation through informed procedure. The presence of an iodinated aromatic ring necessitates a cautious approach, as improper handling of such compounds can lead to the release of hazardous substances. This protocol is designed to be a self-validating system, ensuring that each step logically follows from a foundation of chemical safety and regulatory compliance.
I. Hazard Assessment and Waste Characterization: The "Know Your Waste" Principle
Before the first drop of waste is generated, a thorough hazard assessment is paramount. While specific toxicity data for Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid is limited, its structure allows for an informed initial characterization.
-
Chemical Structure Analysis: The molecule contains an iodinated phenyl group, a carboxylic acid, and a Boc-protected amine.
-
Potential Hazards:
-
Halogenated Organic Compound: Iodinated organic compounds are treated as hazardous waste. They should not be incinerated under standard conditions as this can produce elemental iodine vapor, which is a respiratory irritant and environmentally harmful.[1]
-
Acidic Nature: The carboxylic acid moiety makes the compound acidic.
-
Reactivity: While generally stable, the potential for decomposition or reaction with incompatible materials must be considered.
-
Toxicity: In the absence of specific data, the compound should be handled as if it were toxic.
-
Based on this assessment, all waste containing this compound must be classified as hazardous chemical waste .
II. Waste Segregation at the Source: A Workflow for Safety
Proper segregation is the cornerstone of safe laboratory waste management. It prevents dangerous reactions and ensures that waste is disposed of in the most appropriate and cost-effective manner. The following workflow should be implemented at the point of generation.
Experimental Workflow & Waste Stream Decision Making
Caption: Decision workflow for segregating waste containing this compound at the point of generation.
III. Step-by-Step Disposal Protocol
This protocol provides a clear, actionable sequence for the handling and disposal of waste containing this compound.
A. Waste Container Selection and Labeling
-
Select Compatible Containers:
-
For solid waste (neat compound, contaminated labware): Use a designated, leak-proof, and clearly labeled solid hazardous waste container. A high-density polyethylene (HDPE) drum or pail is a suitable option.
-
For liquid waste (solutions containing the compound): Use a designated, leak-proof, and pressure-rated liquid hazardous waste container, typically an HDPE or glass bottle with a screw cap. Ensure the container material is compatible with all components of the waste solution. Acids and bases should not be stored in metal containers.[2]
-
-
Properly Label the Container: As soon as the first drop of waste enters the container, it must be labeled.[3] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A list of all other constituents in the container, including solvents and their approximate percentages.
-
The date the first waste was added.
-
The name and contact information of the generating researcher or lab.
-
Relevant hazard warnings (e.g., "Halogenated Organic Compound," "Corrosive - Acid" if applicable).
-
B. Waste Accumulation and Storage
-
Accumulate at or Near the Point of Generation: Waste containers should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] This area must be under the control of laboratory personnel.
-
Segregate Incompatible Wastes: Store containers of halogenated organic waste separately from other waste streams, particularly from strong bases or oxidizing agents, to prevent accidental reactions.[4]
-
Use Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. This is a critical measure to contain spills.
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
-
Regular Inspections: Visually inspect waste containers weekly for any signs of leakage, degradation, or pressure buildup.
C. Final Disposal Procedures
-
Do Not Dispose Down the Drain: Under no circumstances should waste containing this compound be poured down the sink.[6][7] Halogenated organic compounds can be persistent in the environment and are not effectively treated by standard wastewater treatment processes.
-
Do Not Dispose in Regular Trash: All waste, including contaminated personal protective equipment (PPE) like gloves and bench paper, must be disposed of as hazardous waste.
-
Arrange for Professional Disposal: All waste containing this compound must be collected and disposed of by a licensed hazardous waste disposal vendor.[2][8] Your institution's Environmental Health and Safety (EHS) department will have established procedures for requesting a waste pickup.
-
Complete the Waste Manifest: When the waste is collected, a hazardous waste manifest will need to be completed. This is a legal document that tracks the waste from your laboratory to its final disposal facility. Ensure all information is accurate and complete.
IV. Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice).
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up large spills of liquids.
-
Collect and Dispose of Spill Debris: All materials used to clean up the spill must be placed in a designated hazardous waste container and disposed of according to the procedures outlined in this guide.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
V. Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of this compound is a non-negotiable aspect of its use in research and development. By adhering to the principles of thorough hazard assessment, meticulous segregation, and compliant disposal procedures, researchers can ensure a safe laboratory environment and demonstrate a commitment to environmental stewardship. This guide provides a framework for achieving these goals, empowering scientists to manage the complete lifecycle of their chemical reagents with confidence and professionalism. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
- 1. case.edu [case.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. uhcl.edu [uhcl.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
